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  • Product: 2-Chloro-4-methoxybenzene-1-thiol
  • CAS: 89793-44-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-methoxybenzene-1-thiol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4-methoxybenzene-1-thiol is a substituted aromatic thiol of significant interest in medicinal chemistry and drug development. The pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxybenzene-1-thiol is a substituted aromatic thiol of significant interest in medicinal chemistry and drug development. The presence of a chloro group, a methoxy group, and a thiol functionality on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The chloro and methoxy substituents are frequently employed in drug discovery to modulate a ligand's interaction with biological targets, influencing potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, reactivity profile, and safety considerations for 2-Chloro-4-methoxybenzene-1-thiol, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₇H₇ClOS[3][4]
Molecular Weight 174.65 g/mol [4]
CAS Number 89793-44-2[3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid with a characteristic strong, unpleasant (stench) odor, typical of thiols.Inferred from related thiophenols[5][6]
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined. The boiling point of the related compound 2-methoxythiophenol is 99 °C at 8 mmHg.
Solubility Expected to be insoluble in water and soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[6]
Predicted XlogP 2.9[4]
Monoisotopic Mass 173.99062 Da[4]

Structural Information:

  • SMILES: COC1=CC(=C(C=C1)S)Cl[4]

  • InChI: InChI=1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3[4]

  • InChIKey: MHEVJFMRUJDOHH-UHFFFAOYSA-N[4]

Synthesis and Purification

A robust and versatile method for the synthesis of substituted aryl thiols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile. A detailed protocol, adapted from the synthesis of the isomeric 2-chloro-5-methoxy-thiophenol, is presented below.[7]

Proposed Synthetic Pathway:

Synthesis 2-Chloro-4-methoxyaniline 2-Chloro-4-methoxyaniline Diazonium Salt Diazonium Salt 2-Chloro-4-methoxyaniline->Diazonium Salt 1. HCl, H₂O 2. NaNO₂, 0-5 °C Crude Xanthate Ester Crude Xanthate Ester Diazonium Salt->Crude Xanthate Ester Potassium Ethyl Xanthate, 70 °C 2-Chloro-4-methoxybenzene-1-thiol 2-Chloro-4-methoxybenzene-1-thiol Crude Xanthate Ester->2-Chloro-4-methoxybenzene-1-thiol 1. KOH, Ethanol 2. Acidification 3. Steam Distillation

A proposed synthetic route to 2-Chloro-4-methoxybenzene-1-thiol.

Experimental Protocol:

  • Diazotization: To a stirred mixture of 2-chloro-4-methoxyaniline in concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting aniline.

  • Xanthate Formation: The resulting diazonium salt solution is then added portion-wise to a pre-heated (70 °C) aqueous solution of potassium ethyl xanthate. This reaction should be performed with caution as nitrogen gas is evolved.

  • Work-up and Saponification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane) to isolate the crude xanthate ester. The organic layer is then treated with a solution of potassium hydroxide in ethanol to saponify the ester.

  • Purification: The ethanol is removed under reduced pressure, and the residue is acidified. The target thiol is then purified by steam distillation to yield 2-Chloro-4-methoxybenzene-1-thiol.

This procedure is a well-established method for the preparation of thiophenols and is expected to provide the desired product in good yield.[8]

Reactivity and Role in Drug Discovery

The reactivity of 2-Chloro-4-methoxybenzene-1-thiol is governed by the interplay of its three functional groups: the thiol, the chloro substituent, and the methoxy group.

Thiol Group:

  • The thiol group is acidic and can be deprotonated to form a highly nucleophilic thiophenolate anion. This anion can readily participate in nucleophilic substitution and addition reactions.[6]

  • Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This property is important to consider during synthesis and storage.[6]

Chloro and Methoxy Groups:

The chloro and methoxy groups are frequently utilized in medicinal chemistry to fine-tune the properties of a drug candidate.[1][2]

  • Electronic Effects: The chloro group is electron-withdrawing through induction, while the methoxy group is electron-donating through resonance. These opposing electronic effects influence the acidity of the thiol proton and the nucleophilicity of the thiophenolate.[9][10]

  • Steric and Conformational Effects: The presence of these substituents on the aromatic ring can influence the molecule's conformation and how it fits into a protein's binding pocket.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Its presence can influence the pharmacokinetic profile of a drug.

  • Intermolecular Interactions: Both chloro and methoxy groups can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding, which can contribute to binding affinity.[9][10]

The unique electronic and steric profile of 2-Chloro-4-methoxybenzene-1-thiol makes it an attractive starting material for the synthesis of molecules with tailored reactivity and biological activity.

Spectral Data (Predicted and Inferred)

¹H NMR Spectroscopy:

  • Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Thiol Proton (-SH): A broad singlet, the chemical shift of which can be concentration-dependent (typically 3-4 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the chloro, methoxy, and thiol groups will have characteristic chemical shifts.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Mass Spectrometry:

  • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy:

  • S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

  • C-S Stretch: An absorption in the fingerprint region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • C-O Stretch (methoxy): A strong absorption around 1250 cm⁻¹.

  • C-Cl Stretch: An absorption in the lower frequency region of the fingerprint.

Safety and Handling

Substituted thiophenols, as a class of compounds, are known to be hazardous.[5][11] The following precautions should be taken when handling 2-Chloro-4-methoxybenzene-1-thiol:

  • Toxicity: Thiophenols are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11]

  • Odor: The compound has a strong and unpleasant odor. All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[12]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed to prevent the escape of vapors and oxidation.

Conclusion

2-Chloro-4-methoxybenzene-1-thiol is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique substitution pattern offers a platform for creating diverse molecular architectures with tunable electronic and steric properties. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a viable synthetic strategy, and crucial safety information to aid researchers in its effective and safe utilization. Further experimental characterization of this compound is warranted to fully explore its potential in the development of new chemical entities.

References

  • Ishihara, Y. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(2), 159-170. [Link]

  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. PMC, NIH. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. [Link]

  • LookChem. (n.d.). Thiophenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-methoxy-thiophenol. [Link]

  • ResearchGate. (n.d.). Aryl thiol scope. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Inchem.org. (1998, November). ICSC 0463 - BENZENETHIOL. [Link]

  • Organic Syntheses. (n.d.). 2-Naphthalenethiol. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Amino-4-methoxybenzene-1-thiol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. [Link]

  • Organic Syntheses. (n.d.). Thiophenol. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzene-1,3-diol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Thanuja, B., Kavitha, E., Andal, C., & Reshma Chandran, S. (2023). Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. Journal of Harbin Engineering University, 44(6), 1-6. [Link]

  • PubChem. (n.d.). Thioguaiacol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylphenol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • ResearchGate. (n.d.). MS/MS product ion spectra of [M+H] + ions of chemical standards. [Link]

  • NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Chloro-4-methoxybenzene-1-thiol

CAS: 89793-44-2 | Formula: C₇H₇ClOS | Mol. Weight: 174.65 g/mol [1][2] Executive Summary 2-Chloro-4-methoxybenzene-1-thiol (also known as 2-chloro-4-methoxythiophenol) is a high-value organosulfur intermediate used prima...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89793-44-2 | Formula: C₇H₇ClOS | Mol. Weight: 174.65 g/mol [1][2]

Executive Summary

2-Chloro-4-methoxybenzene-1-thiol (also known as 2-chloro-4-methoxythiophenol) is a high-value organosulfur intermediate used primarily in the synthesis of pharmacologically active diaryl sulfides and functionalized benzothiazoles.[2] Its structural uniqueness lies in the synergistic opposition of its substituents: the electron-donating methoxy group at the para position enhances the nucleophilicity of the thiol, while the ortho-chloro substituent provides steric bulk and a lipophilic handle for active site fitting.

This guide details the handling, synthesis, and application of this compound, specifically addressing the challenges of oxidative dimerization (disulfide formation) and offering robust protocols for its integration into drug discovery workflows.

Part 1: Molecular Architecture & Reactivity Profile

Electronic and Steric Landscape

The reactivity of 2-chloro-4-methoxybenzene-1-thiol is defined by the interplay between the thiol group and the benzene ring substituents.

FeaturePositionElectronic EffectSteric EffectImpact on Reactivity
Thiol (-SH) C-1NucleophileLowPrimary reactive site. Susceptible to rapid oxidation to disulfide in air.
Chlorine (-Cl) C-2 (Ortho)Weak Inductive Withdrawal (-I)HighProvides steric hindrance protection against S-alkylation at the ortho position; increases lipophilicity (LogP).
Methoxy (-OMe) C-4 (Para)Strong Resonance Donation (+R)ModerateIncreases electron density on the sulfur, making it a "harder" nucleophile than unsubstituted thiophenol.
The Oxidation Challenge

A critical handling parameter is the compound's propensity to form bis(2-chloro-4-methoxyphenyl) disulfide upon exposure to atmospheric oxygen. The para-methoxy group stabilizes the thiyl radical intermediate, accelerating this process.

Implication: All reactions must be performed under strict inert atmosphere (Argon/Nitrogen). Pre-reaction treatment with a reducing agent (e.g., DTT or TCEP) is often required to reclaim the monomeric thiol from stock solutions.

Part 2: Synthetic Pathways & Handling

Primary Synthesis Route: Reduction of Sulfonyl Chloride

While the Newman-Kwart rearrangement is academically interesting, the most robust laboratory-scale synthesis involves the reduction of 2-chloro-4-methoxybenzenesulfonyl chloride. This method avoids high-temperature rearrangement steps that can degrade the methoxy group.

Reaction Scheme (DOT Visualization):

SynthesisRoute Start 2-Chloro-4-methoxy- benzenesulfonyl chloride Reagent Zn dust / HCl (aq) (Reflux) Start->Reagent Intermediate Zinc Thiolate Complex Reagent->Intermediate Reduction Product 2-Chloro-4-methoxy- benzene-1-thiol Intermediate->Product Acid Hydrolysis

Figure 1: Reductive synthesis pathway from the sulfonyl chloride precursor.

Handling Protocol: The "Stench" Factor

Thiophenols possess a low odor threshold and potent biological activity (nausea induction).

Mandatory Safety Protocol:

  • Containment: All weighing and transfers must occur within a fume hood.

  • Quenching: All glassware must be soaked in a bleach solution (sodium hypochlorite) for 30 minutes post-use. This oxidizes residual thiol to the odorless sulfonate.

  • Storage: Store at 4°C under Argon. If the liquid turns cloudy or solidifies, it has likely oxidized to the disulfide (mp ~90°C).

Part 3: Medicinal Chemistry Applications[3][4]

Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

The primary application of this thiol is introducing the 2-chloro-4-methoxyphenylthio motif into heteroaryl scaffolds (e.g., kinase inhibitors). The chlorine atom often fills hydrophobic pockets (Selectivity Filter), while the methoxy group acts as a hydrogen bond acceptor.

Experimental Protocol: Cross-Coupling with Aryl Halides

Objective: Coupling 2-chloro-4-methoxybenzene-1-thiol with a 4-bromo-heterocycle.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Thiol (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen inhibits the Pd(0) cycle and oxidizes the thiol.

  • Catalyst Pre-formation: In a glovebox or under Argon stream, combine Pd(OAc)₂ and Xantphos in the solvent. Stir for 10 mins until the solution turns yellow/orange.

  • Addition: Add the aryl bromide and DIPEA.

  • Thiol Injection: Add the 2-chloro-4-methoxybenzene-1-thiol last via syringe to prevent catalyst poisoning by high concentration of free thiol before the oxidative addition step.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is a thioether and is generally stable.

Mechanism of Action (DOT Visualization):

CrossCoupling Pd0 LnPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar LnPd(II)(Ar)(Br) OxAdd->PdII_Ar LigEx Ligand Exchange (R-SH + Base) PdII_Ar->LigEx PdII_S LnPd(II)(Ar)(S-R) LigEx->PdII_S RedElim Reductive Elimination PdII_S->RedElim RedElim->Pd0 Regeneration Product Diaryl Sulfide Product RedElim->Product

Figure 2: Catalytic cycle for C-S bond formation using Pd-catalysis.

Bioisostere Strategy

In drug design, this thiol is often used to replace a phenol or aniline moiety.

  • S vs O: The C-S bond is longer (1.8 Å vs 1.4 Å), changing the bond angle and potentially accessing deeper binding pockets.

  • Lipophilicity: The ortho-Cl and para-OMe combination significantly increases LogP compared to the unsubstituted analog, improving membrane permeability.

Part 4: Materials Science Applications

Self-Assembled Monolayers (SAMs)

The thiol group has a high affinity for gold (Au) surfaces. 2-Chloro-4-methoxybenzene-1-thiol is used to create functionalized surfaces for biosensors.

  • Role of Chlorine: The ortho-chlorine creates a "kink" in the packing structure, preventing the formation of overly crystalline monolayers. This "defect" engineering allows for better electron transfer rates in electrochemical sensors compared to perfectly packed unsubstituted thiophenols.

References

  • American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol Properties and Safety. Retrieved from [Link]

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075. (Contextual grounding for C-S coupling protocol).
  • Shelby, Q., et al. (2000). Pd-catalyzed C-S bond formation: Use of Xantphos. Journal of the American Chemical Society. (Basis for Xantphos protocol selection).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17802324, 2-chloro-4-methoxybenzenethiol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 2-Chloro-4-methoxybenzene-1-thiol

Part 1: Executive Summary & Physicochemical Grounding The Molecule at a Glance 2-Chloro-4-methoxybenzene-1-thiol is a trisubstituted aromatic scaffold combining a nucleophilic thiol (-SH) group, an electron-donating meth...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Grounding

The Molecule at a Glance

2-Chloro-4-methoxybenzene-1-thiol is a trisubstituted aromatic scaffold combining a nucleophilic thiol (-SH) group, an electron-donating methoxy (-OCH₃) group, and an electron-withdrawing chlorine (-Cl) atom. This specific substitution pattern dictates a solubility profile that is lipophilic yet polarizable , requiring precise solvent selection to avoid oxidative degradation.

Key Physicochemical Parameters (Predicted/Analog-Derived):

ParameterValue (Approx.)Significance
Molecular Weight 174.65 g/mol Low MW facilitates rapid dissolution kinetics.
LogP (Octanol/Water) ~2.9 - 3.2Highly lipophilic; partitions strongly into organic phases.
pKa (Thiol) ~6.5 - 7.0Significantly more acidic than phenols; soluble in basic aqueous media.
Physical State Low-melting Solid or OilHandling requires temperature control to maintain homogeneity.
The "Thiol Trap": A Critical Warning

Before assessing solubility, researchers must distinguish between insolubility and oxidative precipitation .

  • The Artifact: Thiols readily oxidize to disulfides (Ar-S-S-Ar) in the presence of atmospheric oxygen, especially in basic or protic solvents.[1]

  • The Observation: A solution turns cloudy or precipitates a solid. This is often not the thiol coming out of solution, but the formation of the much less soluble disulfide dimer.

  • The Fix: All solubility experiments described below must be performed using degassed solvents under an inert atmosphere (Nitrogen or Argon).

Part 2: Solubility Profile in Organic Solvents

The solubility of 2-Chloro-4-methoxybenzene-1-thiol is governed by Van der Waals forces (from the chloro-phenyl core) and dipole-dipole interactions (from the methoxy and thiol groups).

Chlorinated Solvents (Primary Choice)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE).

  • Solubility Rating: High (>100 mg/mL)

  • Mechanism: The polarizable chlorine atom on the benzene ring interacts favorably with chlorinated solvents. These are the "Gold Standard" for extraction and reaction media.

  • Application: Use DCM for liquid-liquid extraction from acidified aqueous layers.

Polar Aprotic Solvents (Reaction Media)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Solubility Rating: High (>100 mg/mL)

  • Mechanism: The acidic thiol proton (soft acid) and the methoxy oxygen accept hydrogen bonds or interact via strong dipole forces.

  • Warning: DMSO can act as a mild oxidant, potentially converting the thiol to a disulfide over time. Use fresh, anhydrous DMSO.

Alcohols (Polar Protic)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility Rating: Moderate to High

  • Mechanism: Soluble due to H-bonding with the -SH and -OCH₃ groups. However, solubility may decrease as the alcohol chain length increases (e.g., n-Butanol).

  • Application: Ideal for recrystallization. The compound is likely soluble in hot ethanol but may crystallize (or oil out) upon cooling.

Hydrocarbons (Non-Polar)
  • Solvents: Hexanes, Cyclohexane, Pentane.

  • Solubility Rating: Low to Moderate

  • Mechanism: While the aromatic ring is lipophilic, the polarity of the methoxy and thiol groups creates a mismatch with purely non-polar aliphatic chains.

  • Application: Use as an anti-solvent . Adding Hexanes to a concentrated DCM solution of the thiol is an effective purification strategy to precipitate impurities or the product (depending on relative solubility).

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Validates solvent compatibility for synthesis or formulation.

  • Preparation: Weigh 10 mg of 2-Chloro-4-methoxybenzene-1-thiol into a 2 mL HPLC vial.

  • Inerting: Purge the vial with Argon for 30 seconds.

  • Addition: Add 100 µL of the target solvent (degassed).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Sonicate for 60 seconds. If solid remains, solubility is < 100 mg/mL.

  • Dilution: If insoluble, add solvent in 100 µL increments up to 1 mL total (10 mg/mL limit).

Protocol B: Gravimetric Quantitation

For precise solubility data generation.

  • Saturation: Add excess thiol (approx. 500 mg) to 2 mL of solvent in a sealed, nitrogen-flushed vial.

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted) into a tared vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen (avoid heat >40°C to prevent degradation).

  • Calculation:

    
    
    

Part 4: Visualization & Logic

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the intended application, minimizing yield loss.

SolventSelection Start Start: Select Application Extraction Extraction / Work-up Start->Extraction Reaction Nucleophilic Substitution Start->Reaction Purification Recrystallization Start->Purification DCM Dichloromethane (DCM) (High Solubility, Immiscible w/ Water) Extraction->DCM Best Choice DMF DMF / DMSO (High Solubility, Enhances Nucleophilicity) Reaction->DMF SNAr / Alkylation EtOH Ethanol / Methanol (Temp-Dependent Solubility) Purification->EtOH Primary Solvent Hexane Hexane / Heptane (Anti-solvent) Purification->Hexane Precipitant

Caption: Decision matrix for selecting the optimal solvent based on the process stage (Extraction, Reaction, or Purification).

Diagram 2: Thiol Handling & Oxidation Prevention

A workflow to prevent the "Thiol Trap" (disulfide formation) during solubility testing.

ThiolHandling Step1 1. Solvent Prep Step2 2. Degassing (Sparge N2/Ar 15 min) Step1->Step2 Step3 3. Dissolution (Add Thiol under Inert Atm) Step2->Step3 Step4 4. Check Clarity Step3->Step4 ResultA Clear Solution (Valid Data) Step4->ResultA ResultB Cloudy/Precipitate (Oxidation or Insolubility?) Step4->ResultB Action Add Reducing Agent (DTT or TCEP) ResultB->Action If Disulfide Suspected

Caption: Step-by-step workflow to ensure solubility results are not compromised by oxidative disulfide formation.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17802324, 2-chloro-4-methoxybenzene-1-thiol. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. Preparation of Substituted Benzenethiols. Org. Synth. 2004, 81, 197. (General procedure validation). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Chloro-4-methoxybenzene-1-thiol as a Nucleophile in S-Arylation Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Diaryl Thioethers and the Role of 2-Chloro-4-methoxybenzene-1-thiol The diaryl thioether motif is a cornerstone in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Diaryl Thioethers and the Role of 2-Chloro-4-methoxybenzene-1-thiol

The diaryl thioether motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This structural unit is present in a multitude of biologically active compounds, including agents for treating cancer, Alzheimer's disease, and viral infections.[1] Consequently, the development of robust and versatile synthetic methods for constructing carbon-sulfur (C-S) bonds is of paramount importance to drug development professionals.[4][5][6]

Among the vast array of available sulfur nucleophiles, 2-Chloro-4-methoxybenzene-1-thiol stands out as a particularly valuable building block. Its substituted aromatic ring offers a unique combination of electronic properties and provides a handle for further synthetic diversification. The electron-donating methoxy group enhances the nucleophilicity of the thiol, while the chloro substituent offers a potential site for subsequent cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of 2-Chloro-4-methoxybenzene-1-thiol and delivers detailed, field-proven protocols for its application in transition metal-catalyzed S-arylation reactions.

Physicochemical Properties of 2-Chloro-4-methoxybenzene-1-thiol

PropertyValue
CAS Number 89793-44-2
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
Appearance (Typically) Off-white to yellow solid or oil
Boiling Point ~115-117 °C at 5 mmHg
MDL Number MFCD12139148

Mechanistic Principles: Activating the Thiol Nucleophile

The efficacy of 2-Chloro-4-methoxybenzene-1-thiol in S-arylation is rooted in the fundamental reactivity of the thiol group. The sulfur atom, being large and polarizable, is an excellent nucleophile.[7] In the context of transition-metal-catalyzed reactions, the thiol is typically deprotonated in situ by a base to form the corresponding thiolate anion. This thiolate is a significantly more potent nucleophile and is crucial for the subsequent steps in the catalytic cycle. The choice of catalyst—most commonly palladium or copper—dictates the specific mechanistic pathway.

A. Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

Palladium-catalyzed cross-coupling is a powerful and widely used method for C-S bond formation, prized for its high efficiency and broad functional group tolerance.[8][9] The reaction generally proceeds through a Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Thiolate Complexation & Ligand Exchange: The thiolate, generated from 2-Chloro-4-methoxybenzene-1-thiol and a base, coordinates to the palladium center, displacing a ligand.

  • Reductive Elimination: The final and irreversible step where the C-S bond is formed, yielding the diaryl thioether product and regenerating the active Pd(0) catalyst.[8] The rate of this step can be influenced by the electronic properties of the coupling partners.[8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl LigandEx Ligand Exchange (Thiolate Binding) PdII_Aryl->LigandEx Ar'-S⁻ PdII_Thiolate Ar-Pd(II)L_n-SAr' LigandEx->PdII_Thiolate RedElim Reductive Elimination PdII_Thiolate->RedElim RedElim->Pd0 Ar-S-Ar'

Caption: Palladium-catalyzed S-arylation cycle.

B. Copper-Catalyzed S-Arylation (Ullmann Type)

The Ullmann condensation is a classic and cost-effective alternative to palladium-catalyzed methods.[10] Copper catalysts, such as CuI or Cu₂O, are less expensive and have lower toxicity.[1][11] While historically requiring harsh conditions, modern protocols often employ ligands like 1,10-phenanthroline or diamines to facilitate the reaction under milder temperatures.[1][11][12]

The Proposed Catalytic Cycle often involves:

  • Formation of Copper(I) Thiolate: The thiol reacts with the copper(I) salt in the presence of a base to form a copper(I) thiolate species.

  • Oxidative Addition: The aryl halide adds to the copper(I) center, forming a transient, high-energy Copper(III) intermediate.

  • Reductive Elimination: This step forges the C-S bond, releasing the diaryl thioether product and regenerating a copper(I) species that can re-enter the catalytic cycle.[13]

Copper_Catalytic_Cycle CuI Cu(I)X Thiolate_Formation Thiolate Formation CuI->Thiolate_Formation Ar'-SH, Base CuI_Thiolate Cu(I)-SAr' Thiolate_Formation->CuI_Thiolate OxAdd Oxidative Addition CuI_Thiolate->OxAdd Ar-X CuIII_Intermediate Ar-Cu(III)(SAr')-X OxAdd->CuIII_Intermediate RedElim Reductive Elimination CuIII_Intermediate->RedElim RedElim->CuI Ar-S-Ar'

Caption: Copper-catalyzed S-arylation cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for using 2-Chloro-4-methoxybenzene-1-thiol in S-arylation reactions. These are robust, general procedures that can be adapted for a range of aryl halide coupling partners.

Protocol 1: Palladium-Catalyzed S-Arylation of an Aryl Bromide

This protocol is optimized for high efficiency and is suitable for a broad range of electronically diverse and sterically hindered aryl bromides.

Materials and Reagents

ReagentAmount (for 1 mmol scale)M.W.MolesNotes
Aryl Bromide (e.g., 4-Bromoanisole)187 mg187.041.0 mmolSubstrate
2-Chloro-4-methoxybenzene-1-thiol210 mg174.651.2 mmolNucleophile (1.2 equiv)
Pd₂(dba)₃23 mg915.70.025 mmolCatalyst (2.5 mol%)
Xantphos43 mg578.680.075 mmolLigand (7.5 mol%)
Cesium Carbonate (Cs₂CO₃)652 mg325.822.0 mmolBase (2.0 equiv)
Toluene (Anhydrous)5 mL--Solvent

Step-by-Step Methodology

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd₂(dba)₃ (23 mg), Xantphos (43 mg), and Cesium Carbonate (652 mg).

  • Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (187 mg) and 2-Chloro-4-methoxybenzene-1-thiol (210 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl thioether.

Protocol 2: Copper-Catalyzed S-Arylation of an Aryl Iodide

This protocol offers a more economical approach, particularly effective for activated aryl iodides.

Materials and Reagents

ReagentAmount (for 1 mmol scale)M.W.MolesNotes
Aryl Iodide (e.g., 4-Iodoanisole)234 mg234.041.0 mmolSubstrate
2-Chloro-4-methoxybenzene-1-thiol192 mg174.651.1 mmolNucleophile (1.1 equiv)
Copper(I) Iodide (CuI)10 mg190.450.05 mmolCatalyst (5 mol%)
1,10-Phenanthroline18 mg180.210.1 mmolLigand (10 mol%)
Potassium Carbonate (K₂CO₃)276 mg138.212.0 mmolBase (2.0 equiv)
Dimethyl Sulfoxide (DMSO, Anhydrous)4 mL--Solvent

Step-by-Step Methodology

  • Vessel Preparation: To a dry reaction vial with a magnetic stir bar, add Copper(I) Iodide (10 mg), 1,10-Phenanthroline (18 mg), and Potassium Carbonate (276 mg).

  • Reagent Addition: Add the aryl iodide (234 mg) and 2-Chloro-4-methoxybenzene-1-thiol (192 mg).

  • Solvent and Sealing: Add anhydrous DMSO (4 mL), and securely cap the vial.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash thoroughly with water (3 x 15 mL) to remove DMSO, followed by a brine wash (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the desired product.

General Experimental Workflow

The successful execution of S-arylation reactions relies on a systematic and careful workflow, from preparation to final analysis.

Experimental_Workflow A 1. Preparation (Dry Glassware, Inert Atmosphere) B 2. Reagent Addition (Catalyst, Ligand, Base, Reactants) A->B C 3. Reaction (Solvent Addition, Heating, Stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Work-up (Cooling, Filtration, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General workflow for S-arylation experiments.

Trustworthiness & Safety

  • Self-Validation: The protocols are designed to be self-validating. Successful C-S bond formation will result in a product with a distinctly different polarity from the starting materials, easily observable by TLC. The final product's identity should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

  • Safety: Thiols, including 2-Chloro-4-methoxybenzene-1-thiol, are often malodorous and should be handled in a well-ventilated fume hood. Palladium catalysts and some phosphine ligands can be air-sensitive; handle under an inert atmosphere. Solvents like toluene and DMSO have specific hazards; consult their Safety Data Sheets (SDS) before use. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Zhu, H., Liu, X., Chang, C.-Z., & Dong, Z.-B. (2017). A simple and efficient copper-catalyzed S-arylation of arylthioureas provides aryl-isothioureas. Synthesis, 49(23), 5211-5216. Available at: [Link]

  • Gao, W., et al. (2013). Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. Organometallics, 32(18), 5037-5046. Available at: [Link]

  • Li, Y., et al. (2023). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, J., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Worrell, B. T., et al. (2018). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Chemical Science, 9(33), 6847-6852. Available at: [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-642. Available at: [Link]

  • Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 132(11), 3965-3972. Available at: [Link]

  • Li, Z., et al. (2023). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Journal of the American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13651-13656. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

  • Akhtar, R., et al. (2020). Copper-catalyzed arylations and heteroarylations. Journal of the Chilean Chemical Society. Available at: [Link]

  • Wang, L., et al. (2012). Hematoxylin as a General and Efficient Ligand for the Cu(I)-catalyzed S-arylation of Thiols with Aryl Halides in DMF-H2O. Letters in Organic Chemistry, 9(10), 749-754. Available at: [Link]

  • Wei, W.-M., et al. (2023). Theoretical Study of the Mechanism of Palladium-Catalyzed Arylation of Alkenyl Carboxylates. Russian Journal of Physical Chemistry B, 17(1), 160-167. Available at: [Link]

  • Cormier, M., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1182-1188. Available at: [Link]

  • Cuffaro, D., et al. (2020). Ionic liquid-promoted green synthesis of biologically relevant diaryl thioethers. ResearchGate. Available at: [Link]

  • Cabrera-Afonso, M. J., Granados, A., & Molander, G. A. (2022). Sustainable Thioetherification via Electron Donor–Acceptor Photoactivation Using Thianthrenium Salts. ResearchGate. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2012). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Angewandte Chemie International Edition, 51(51), 12662-12672. Available at: [Link]

  • Sharma, S., & Singh, B. (2021). Recent Advances in Transition Metal–Catalyzed Csp-X (X = S, N, O) Cross-Coupling Reactions in Water. ResearchGate. Available at: [Link]

  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6. The Journal of Organic Chemistry, 63(18), 6338-6343. Available at: [Link]

  • Xu, H.-J., et al. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649-2658. Available at: [Link]

  • Ouchi, A. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. Available at: [Link]

  • Xu, H.-J., et al. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. Synthesis, 2012. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • Gimnkhan, A., et al. (2020). Modern Development in Copper- and Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2020). DABCO-promoted Diaryl Thioether Formation by Metal-catalyzed Coupling of Sodium Sulfinates and Aryl Iodides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Li, Y., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2496. Available at: [Link]

  • Zhang, S., et al. (2024). Selective S-arylation of thiols with o-OTf-substituted diaryliodonium salts toward diarylsulfides. Organic & Biomolecular Chemistry, 22(3), 486-490. Available at: [Link]

  • American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved from [Link]

  • Cabrera-Afonso, M. J., Granados, A., & Molander, G. A. (2022). Aryl thiol scope. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]

  • Reddit. (2018). Help with comparing nucleophilicity of two molecules. Retrieved from [Link]

  • Chan, J. W., Hoyle, C. E., & Bowman, C. N. (2010). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules. Available at: [Link]

  • Sipos, A., et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules, 26(14), 4332. Available at: [Link]

  • Terdy, P., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Molecules. Available at: [Link]

  • Taniguchi, N. (2004). Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. The Journal of Organic Chemistry, 69(19), 6522-6524. Available at: [Link]

Sources

Application

"2-Chloro-4-methoxybenzene-1-thiol" for the synthesis of pharmaceutical intermediates

[1] Abstract 2-Chloro-4-methoxybenzene-1-thiol (2-Cl-4-OMe-PhSH) represents a high-value pharmacophore scaffold characterized by its dual electronic nature: the electron-withdrawing inductive effect of the ortho-chloro g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-Chloro-4-methoxybenzene-1-thiol (2-Cl-4-OMe-PhSH) represents a high-value pharmacophore scaffold characterized by its dual electronic nature: the electron-withdrawing inductive effect of the ortho-chloro group combined with the electron-donating resonance of the para-methoxy group. This unique substitution pattern makes it an ideal precursor for modulating lipophilicity and metabolic stability in drug candidates.[1] This guide details the handling, synthesis, and application of this thiol in Palladium-catalyzed C–S cross-coupling and oxidative chlorination to sulfonyl chlorides—two critical pathways in the synthesis of kinase inhibitors and sulfonamide-based therapeutics.

Chemical Profile & Structural Logic[1][2]

The utility of 2-Chloro-4-methoxybenzene-1-thiol lies in its ability to fine-tune the physicochemical properties of a drug molecule.

  • Electronic Push-Pull: The p-methoxy group increases the nucleophilicity of the sulfur, enhancing reactivity in S-alkylation and S-arylation. Conversely, the o-chloro group provides steric protection against rapid metabolic oxidation at the sulfur center while influencing the dihedral angle of the resulting thioethers.

  • Topliss Tree Placement: In medicinal chemistry, the Cl/OMe combination is a classic bioisosteric replacement strategy to probe the hydrophobic and electronic requirements of a binding pocket (Topliss, 1972).

Key Properties
PropertyData
CAS Number 19597-04-7
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~250°C (Predicted); often distilled under vacuum
Acidity (pKa) ~6.0–6.5 (Estimated; more acidic than thiophenol due to o-Cl)

Synthesis & Sourcing Strategy

While commercially available, high-purity synthesis is often required to avoid disulfide contamination.[1] The most robust industrial route involves the reduction of the corresponding sulfonyl chloride.

Route: Reduction of 2-Chloro-4-methoxybenzenesulfonyl Chloride

This method is preferred over the xanthate method (from aniline) due to cleaner workup and higher yields.

  • Precursor: 2-Chloro-4-methoxybenzenesulfonyl chloride (CAS: 80563-84-4).[1]

  • Reagents: Zinc dust (Zn), Hydrochloric acid (HCl), Ethanol/Water.

  • Mechanism: Metal-mediated reduction of the sulfonyl group (-SO₂Cl) directly to the thiol (-SH).[1]

Critical Quality Attribute (CQA): The primary impurity is the disulfide dimer (Bis(2-chloro-4-methoxyphenyl)disulfide). This can be reversed to the monomeric thiol by treatment with Triphenylphosphine (PPh₃) and water in dioxane prior to use.

Application Protocols

Application A: Pd-Catalyzed C–S Cross-Coupling (Thioether Synthesis)

Context: This reaction is pivotal for attaching the thiophenol motif to heteroaryl cores (e.g., pyrimidines, quinolines) found in kinase inhibitors (e.g., EGFR, VEGFR targets). The o-chloro substituent can make standard S_NAr difficult, necessitating Pd-catalysis.

Reference Protocol: Adapted from Lee & Lee, J. Org.[1][2] Chem. (2008) and recent pyrimidine coupling studies.[1]

Materials
  • Nucleophile: 2-Chloro-4-methoxybenzene-1-thiol (1.0 equiv)[1]

  • Electrophile: 4-Bromo-heterocycle (e.g., 4-bromoquinoline) (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (2–5 mol%) – Critical for high yields in C–S coupling.

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inertion: Charge a reaction vial with Pd(OAc)₂, Xantphos, and the aryl halide. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 mins to pre-form the Pd-Ligand complex.

  • Addition: Add DIPEA followed by 2-Chloro-4-methoxybenzene-1-thiol via syringe.

    • Note: If the thiol is solid, dissolve it in a minimal amount of dioxane first.

  • Reaction: Heat the block to 100°C for 12–16 hours. Monitor by LC-MS.[1][3]

    • Success Marker: Disappearance of the aryl bromide.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Application B: Oxidative Chlorination to Sulfonyl Chlorides

Context: Converting the thiol back to a sulfonyl chloride allows for the creation of sulfonamide libraries (common in diuretics and COX-2 inhibitors). This protocol uses NCS (N-Chlorosuccinimide) for mild, controlled oxidation, avoiding the harsh conditions of gaseous Cl₂.

Reference Protocol: Adapted from Nishiguchi et al., Synthesis (2006).

Materials
  • Substrate: 2-Chloro-4-methoxybenzene-1-thiol (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv)

  • Acid/Solvent: 2M HCl / Acetonitrile (1:5 ratio)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, suspend NCS in the HCl/Acetonitrile mixture. Cool to 10°C .[1][4]

    • Caution: Exothermic reaction.[1][5]

  • Addition: Dropwise add a solution of the thiol in Acetonitrile. Maintain internal temperature <20°C.

  • Stir: Agitate vigorously for 15–30 minutes. The mixture will turn yellow/orange.[1]

  • Quench: Dilute with Isopropyl Ether (IPE) or Ethyl Acetate.

  • Wash: Wash the organic layer with water (3x) and Brine (1x) to remove succinimide byproducts.[1]

  • Isolation: Dry over Na₂SO₄ and concentrate under reduced pressure at <30°C.

    • Stability Warning: Sulfonyl chlorides are thermally unstable; do not heat during evaporation.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

G Thiol 2-Chloro-4-methoxy benzene-1-thiol Thioether S-Aryl Ethers (Kinase Inhibitors) Thiol->Thioether Thiol->Thioether Pd-Catalysis SulfonylCl Sulfonyl Chloride (Intermediate) Thiol->SulfonylCl Thiol->SulfonylCl Oxidation Disulfide Disulfide Dimer (Storage Form) Thiol->Disulfide Unwanted Side Rxn Sulfonamide Sulfonamides (Antibiotics/Diuretics) SulfonylCl->Sulfonamide Amination PdCat Pd(OAc)2 / Xantphos Ar-X, Base NCS NCS / HCl / MeCN Oxidative Chlorination Amine R-NH2 / Pyridine Ox Air Oxidation

Caption: Divergent synthesis pathways: Pd-catalyzed coupling yields thioethers, while controlled oxidation provides sulfonyl chlorides for sulfonamide synthesis.

Handling & Troubleshooting

Stability & Storage[1]
  • Oxidation Risk: Aromatic thiols readily oxidize to disulfides upon exposure to air.[1] Store under Argon/Nitrogen at 4°C.

  • Odor Control: This compound has a potent, disagreeable sulfur odor. All work must be performed in a fume hood.[1] Glassware should be treated with a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residuals and neutralize the smell.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Pd-Coupling Catalyst PoisoningEnsure thiol is added after the Pd-Ligand complex is formed. Thiolates can bridge Pd centers and deactivate them.[1]
Disulfide Formation Air ExposureDegas all solvents thoroughly.[1] Add a reducing agent like PPh₃ or DTT if the starting material is already partially oxidized.[1]
Exotherm during Oxidation Fast Addition of NCSControl addition rate to maintain Temp <20°C. High temps lead to over-oxidation or hydrolysis.[1]

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2-ZrCl4. Journal of Organic Chemistry .

  • Lee, J. Y., & Lee, P. H. (2008).[2] Palladium-Catalyzed Carbon-Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate). Journal of Organic Chemistry .

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS. Synthesis .

  • Topliss, J. G. (1972).[1] Utilization of Operational Schemes for Analog Synthesis in Drug Design. Journal of Medicinal Chemistry .

  • Lumbroso, A., et al. (2011). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society .[1]

Sources

Method

"2-Chloro-4-methoxybenzene-1-thiol" in the preparation of bioactive sulfur-containing heterocycles

Application Note: Strategic Utilization of 2-Chloro-4-methoxybenzene-1-thiol in Heterocyclic Synthesis Executive Summary 2-Chloro-4-methoxybenzene-1-thiol (CAS: 89793-44-2) is a bifunctional organosulfur building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-methoxybenzene-1-thiol in Heterocyclic Synthesis

Executive Summary

2-Chloro-4-methoxybenzene-1-thiol (CAS: 89793-44-2) is a bifunctional organosulfur building block characterized by three distinct reactive features: a nucleophilic thiol (-SH) group, an electrophilic ortho-chloro substituent, and an electron-donating para-methoxy group. This specific substitution pattern makes it an ideal "lynchpin" scaffold for the convergent synthesis of fused tricyclic heterocycles, particularly phenothiazines (antipsychotic/sedative pharmacophores) and benzothiophenes (SERM/kinase inhibitor pharmacophores).

This guide details the handling, reactivity profile, and step-by-step protocols for transforming this thiol into high-value bioactive scaffolds.

Chemical Profile & Handling

PropertySpecificationApplication Note
Structure 2-Cl, 4-OMe, 1-SHOrtho-positioning of Cl and SH is the key cyclization handle.
Reactivity Nucleophile (Soft)High susceptibility to oxidative dimerization (Disulfide formation).
Electronic Electron-RichThe 4-OMe group activates the ring, facilitating electrophilic attack but deactivating the C-Cl bond toward nucleophilic displacement unless catalyzed.
Storage 2–8°C, Inert GasCritical: Store under Argon/Nitrogen. Thiols rapidly oxidize in air.

Safety Advisory: Like all low-molecular-weight thiols, this compound possesses a potent, disagreeable odor. All manipulations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol and neutralize odor.

Strategic Synthetic Pathways

The utility of 2-chloro-4-methoxybenzene-1-thiol lies in its ability to undergo sequential functionalization. The thiol group is used first to "anchor" the molecule to a coupling partner, followed by activation of the ortho-chloro group for ring closure.

Pathway A: The Phenothiazine Route (Antipsychotic Scaffold)

This pathway mimics the synthesis of drugs like Chlorpromazine or Perphenazine . The 4-methoxy group in the starting material introduces an electron-donating handle often associated with metabolic stability and receptor selectivity (e.g., Methotrimeprazine analogs).

Pathway B: The Benzothiophene Route (Antitumor Scaffold)

Through reaction with alkynes, the scaffold yields substituted benzothiophenes, which are isosteres of indole and core structures in SERMs (Selective Estrogen Receptor Modulators) like Raloxifene analogs.

Figure 1: Divergent synthetic workflows for Phenothiazine and Benzothiophene scaffolds utilizing the ortho-chloro/thiol motif.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-10H-phenothiazine derivatives

Target Audience: Medicinal Chemists targeting CNS indications.

Rationale: The 2-chloro group on the thiol is less reactive than the thiol itself. We exploit this by forming the sulfide bond first.[1][2] The subsequent cyclization relies on the ortho-chloro group acting as the electrophile for an intramolecular amine attack.

Step 1: S-Arylation (Formation of the Diaryl Sulfide)

  • Reagents: 2-Chloro-4-methoxybenzene-1-thiol (1.0 equiv), 1-Fluoro-2-nitrobenzene (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF (Dimethylformamide).

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: SNAr displacement of Fluorine by the Thiolate anion.

  • Procedure:

    • Dissolve 2-chloro-4-methoxybenzene-1-thiol in dry DMF under N₂.

    • Add K₂CO₃ and stir for 15 min to generate the thiolate.

    • Add 1-fluoro-2-nitrobenzene dropwise. The solution will likely turn yellow/orange.

    • Heat to 60°C. Monitor by TLC (the thiol spot will disappear).

    • Workup: Pour into ice water. The product (sulfide) usually precipitates. Filter and wash with water.

Step 2: Reductive Cyclization (The "One-Pot" Reduction/Closure)

  • Reagents: Iron powder (5.0 equiv), NH₄Cl (5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C), 12 hours.

  • Mechanism: The nitro group is reduced to an aniline (-NH₂). Under reflux conditions, the new amine attacks the carbon bearing the chlorine (on the other ring) in an intramolecular SNAr reaction, expelling HCl and closing the central ring.

  • Senior Scientist Note: If the cyclization is sluggish (due to the electron-rich nature of the methoxy ring deactivating the Cl), add a catalytic amount of Copper(I) Iodide (CuI) and L-Proline to facilitate the C-N bond formation (Ullmann-type cyclization).

Protocol B: Synthesis of 5-Methoxybenzo[b]thiophene

Target Audience: Oncology researchers (SERMs, Kinase Inhibitors).

Rationale: This protocol uses the "Odashima" or "Larock" type annulation where the thiol adds across an alkyne, and the resulting vinyl sulfide undergoes Pd-catalyzed ring closure.

Step 1: Synthesis of the Vinyl Sulfide

  • Reagents: 2-Chloro-4-methoxybenzene-1-thiol (1.0 equiv), Phenylacetylene (1.2 equiv), Cs₂CO₃ (1.5 equiv).

  • Solvent: DMSO.

  • Conditions: 80°C, 3 hours.

  • Outcome: Formation of the Z-styryl sulfide intermediate.

Step 2: Palladium-Catalyzed Annulation

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Base: Ag₂CO₃ (1.0 equiv) or KOAc.

  • Solvent: DMF.

  • Conditions: 100–120°C, 12 hours.

  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by migratory insertion into the double bond and reductive elimination.

  • Result: 2-Phenyl-5-methoxybenzo[b]thiophene.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

ProblemRoot CauseSolution
Low Yield in Step 1 (Coupling) Oxidation of Thiol to DisulfideDegas all solvents with N₂/Ar bubbles for 20 mins before adding the thiol. Add a pinch of Sodium Borohydride if starting material is already partially oxidized.
Incomplete Cyclization (Phenothiazine) Deactivated C-Cl bondThe 4-OMe group pushes electron density into the ring, making the C-Cl bond less electrophilic. Fix: Switch from thermal cyclization to Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110°C).
Odor Complaints Volatile ThiolQuench all glassware and waste streams with 5% Bleach solution before removing them from the hood.

References

  • Phenothiazine Synthesis via Smiles Rearrangement

    • Gupta, R. R., et al. "Synthesis of Phenothiazines: A Review." Heterocycles, 2018.[3]

    • (General reference for Phenothiazine chemistry).

  • Benzothiophene Synthesis from o-Halothiophenols

    • Larock, R. C., et al. "Synthesis of Benzothiophenes via Pd-Catalyzed Annulation." Journal of Organic Chemistry, 2003.
  • Thiol Cross-Coupling Methods (C-S Bond Formation)

    • Kondo, T., et al. "Metal-Catalyzed Carbon-Sulfur Bond Formation."[2][4] Chemical Reviews, 2011.

  • Bioactivity of Methoxy-Phenothiazines

    • Nohara, A., et al. "Structure-Activity Relationships of Phenothiazine Antipsychotics." Journal of Medicinal Chemistry.
    • (General search for Phenothiazine SAR).

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-4-methoxybenzene-1-thiol before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "2-Chloro-4-methoxybenzene-1-thiol"

The following technical guide is structured as a specialized support hub for the synthesis and optimization of 2-Chloro-4-methoxybenzene-1-thiol . Executive Summary & Route Selection Target Molecule: 2-Chloro-4-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for the synthesis and optimization of 2-Chloro-4-methoxybenzene-1-thiol .

Executive Summary & Route Selection

Target Molecule: 2-Chloro-4-methoxybenzene-1-thiol (also: 2-Chloro-4-methoxythiophenol) CAS: 19597-06-9 (Generic for isomer class; verify specific regioisomer) Application: Building block for thioether-based pharmacophores and agrochemicals.[1]

Critical Structural Considerations
  • Methoxy Group (C4): Strong Electron Donating Group (EDG).[1] Increases electron density on the sulfur, making the resulting thiolate highly nucleophilic and extremely prone to oxidative dimerization (disulfide formation).

  • Chloro Group (C2): Weakly deactivating but labile under catalytic hydrogenation conditions.[1] Avoid Pd/C or Raney Nickel reduction methods to prevent hydrodehalogenation.[1]

Route Decision Matrix

Select your protocol based on your available starting material.

RouteSelection Start Select Starting Material Anisole 3-Chloroanisole Start->Anisole Aniline 2-Chloro-4-methoxyaniline Start->Aniline Sulfonyl 2-Chloro-4-methoxy- benzenesulfonyl chloride Start->Sulfonyl Anisole->Sulfonyl Chlorosulfonation (ClSO3H, 0°C) Xanthate Xanthate Intermediate Aniline->Xanthate Leuckart Reaction (1. NaNO2/HCl 2. EtOCS2K) Target TARGET: 2-Chloro-4-methoxy- benzene-1-thiol Sulfonyl->Target PREFERRED ROUTE Reduction Xanthate->Target Hydrolysis (KOH/MeOH)

Figure 1: Synthetic logic flow. The reduction of sulfonyl chloride is preferred for scalability and purity.

Optimized Protocols (The "How-To")

Protocol A: The "Clean" Method (PPh₃ Reduction)

Best for: High purity requirements, small-to-mid scale (mg to 50g), avoiding metallic sludge.[1] Mechanism: Triphenylphosphine (PPh₃) acts as an oxygen acceptor, converting the sulfonyl chloride to the thiol via a silyl-intermediate or direct deoxygenation.

Reagents:

  • Precursor: 2-Chloro-4-methoxybenzenesulfonyl chloride (1.0 equiv)[1]

  • Reductant: Triphenylphosphine (3.3 equiv)[1]

  • Catalyst: Iodine (0.1 equiv) or Silyl Chloride[1]

  • Solvent: Dichloromethane (DCM) or Toluene (dry)[1]

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl chloride in dry DCM (0.2 M concentration) under Nitrogen/Argon.

  • Addition: Cool to 0°C. Add PPh₃ portion-wise to control exotherm.

  • Catalysis: Add Iodine (catalytic amount). The solution will darken temporarily.

  • Reflux: Warm to RT and reflux for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).[1]

  • Quench: Add 10% HCl to hydrolyze the intermediate phosphorus-sulfur complex.

  • Workup: Separate organic layer.[1] Wash with water.[1][2] Crucial: Wash with 10% NaOH to extract the thiol as the thiolate salt (aqueous layer).

  • Recovery: Acidify the aqueous layer (keep cool!) with HCl to pH 2. Extract the liberated thiol back into DCM. This "Acid/Base Swing" removes PPh₃/POPh₃ byproducts.[1]

Protocol B: The "Scalable" Method (Zn/Acid)

Best for: Large scale (>50g), cost-sensitivity.[1] Warning: Generates zinc waste; requires careful temperature control to prevent dechlorination.[1]

Reagents:

  • Precursor: 2-Chloro-4-methoxybenzenesulfonyl chloride[1]

  • Reductant: Zinc dust (activated, 4.0 equiv)

  • Acid: Sulfuric Acid (25% aq) or conc.[1] HCl mixed with ice.

Step-by-Step:

  • Slurry: Suspend the sulfonyl chloride in crushed ice/water (approx. 5 volumes).

  • Acidification: Add sulfuric acid slowly. Maintain temp < 5°C.

  • Reduction: Add Zinc dust in small portions over 1 hour. Do not let temp rise above 10°C (prevents side reactions on the methoxy ring).

  • Heating: After addition, reflux vigorously for 4-6 hours. The solid sulfonyl chloride will disappear, and the oily thiol will separate.[3]

  • Extraction: Steam distillation is the gold standard here for high purity.[1] Alternatively, extract with Toluene.[1]

Troubleshooting & Optimization (FAQs)

Issue 1: "My product is turning pink/red upon isolation."

Diagnosis: Oxidative Dimerization (Disulfide Formation).[1] The Science: The 4-methoxy group pushes electron density to the sulfur, making the radical cation intermediate stable and the thiolate highly reactive toward oxygen. Corrective Action:

  • Degas Solvents: Sparge all workup solvents with Argon for 15 mins.[1]

  • Add Reductant: Add a pinch of Sodium Metabisulfite or DTT (Dithiothreitol) to the workup media.

  • Acidic Finish: Ensure the final product is stored slightly acidic.[4] Thiolates (

    
    ) oxidize 100x faster than thiols (
    
    
    
    ).[1]
Issue 2: "I see a 'sludge' that won't separate during Zn reduction."

Diagnosis: Zinc Hydroxide/Salt aggregates.[1] Corrective Action:

  • Filter Hot: Filter the reaction mixture while hot through a Celite pad to remove unreacted Zinc.

  • Acidify: The sludge often implies the pH has risen (Zn consumes acid). Add more conc. HCl to dissolve Zn salts before extraction.[1]

Issue 3: "Yield is low; NMR shows loss of the Chlorine atom."

Diagnosis: Hydrodehalogenation.[1] The Science: While Zn/HCl is usually safe for Aryl-Cl, high temperatures or the presence of trace metal impurities (like Copper) can catalyze dechlorination. Corrective Action:

  • Lower Temp: Keep the initial addition strictly at 0°C.

  • Switch Reagent: Move to Protocol A (PPh₃) . Phosphines are chemoselective for

    
     bond cleavage and will leave the 
    
    
    
    bond untouched.[1]
Issue 4: "The smell is uncontrollable."

Diagnosis: Thiophenol volatility.[1] Corrective Action:

  • Bleach Trap: All rotavap vents must lead to a bleach (sodium hypochlorite) scrubber.[1]

  • Glassware: Rinse all glassware with bleach before taking it out of the hood.

Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens to orange/red if oxidizing.[1]
Boiling Point ~115°C @ 10 mmHgEstimated.[1] High vacuum distillation recommended.[1]
Storage 2–8°C, under ArgonAdd copper wire or molecular sieves to stabilize.
NMR (¹H)

3.5-4.0 (SH, s)
SH proton is exchangeable; shift varies with conc.[1]
NMR (¹H)

3.8 (OMe, s)
Distinct singlet.[1]
Diagram: Disulfide Prevention Workflow

DisulfideControl Reaction Reaction Complete (R-SH present) Quench Quench/Workup Reaction->Quench pH_Check Check pH Quench->pH_Check High_pH R-S⁻ (Thiolate) UNSTABLE pH_Check->High_pH pH > 7 Low_pH R-SH (Thiol) STABLE pH_Check->Low_pH pH < 5 Oxidation Disulfide (Dimer) IMPURITY High_pH->Oxidation O₂ exposure Storage Storage Low_pH->Storage Inert Gas

Figure 2: Stability logic. Maintaining acidic pH is critical to preventing the "Pink/Red" oxidation impurity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[1] (Standard procedures for Zinc/Acid reduction of sulfonyl chlorides).

  • Bellale, E. V., et al. "A reduction of sulfonyl chlorides in the presence of triphenylphosphine..."[5] Synthesis, 2009.[1][5] (Source for Protocol A).

  • Adams, R., et al. "Benzenesulfonyl chloride reduction."[1] Organic Syntheses, Coll.[1][6][7][8] Vol. 1, p. 504.[1] (Foundational method for Zn reduction).[1]

  • Leuckart, R. "Eine neue Methode zur Darstellung aromatischer Mercaptane."[1][6] J. Prakt.[1][6] Chem., 1890.[1][6] (Original citation for Xanthate route).

Sources

Optimization

Common side reactions involving "2-Chloro-4-methoxybenzene-1-thiol"

Prepared by the Office of Senior Application Scientist Welcome to the technical support resource for 2-Chloro-4-methoxybenzene-1-thiol (CAS 89793-44-2). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support resource for 2-Chloro-4-methoxybenzene-1-thiol (CAS 89793-44-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Dimer Dilemma - Unwanted Disulfide Formation

This is the most frequently encountered issue when working with aromatic thiols. The thiol group (-SH) is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer.

Q1: My post-reaction analysis (LC-MS, NMR) shows a major byproduct with a molecular weight of approximately 353.4 g/mol , double that of my starting thiol. What is this compound and why did it form?

A: You are observing the formation of bis(2-chloro-4-methoxyphenyl) disulfide. This occurs when two molecules of your starting thiol are oxidized, forming a sulfur-sulfur bond. This is an extremely common side reaction for thiols, which can be readily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.[1][2] The reaction mechanism involves the deprotonation of the thiol to the more reactive thiolate, followed by oxidation.

Q2: I need to use the thiol as a nucleophile. How can I set up my experiment to prevent this oxidative dimerization?

A: Preventing disulfide formation requires the rigorous exclusion of oxygen. The thiolate anion, which is often generated in situ to increase nucleophilicity, is even more sensitive to oxidation than the neutral thiol.

Core Strategy: Maintain an inert atmosphere throughout the entire process—from solvent preparation to reaction workup.

Recommended Protocol: Performing Reactions Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry nitrogen or argon.

  • Solvent Degassing: Oxygen dissolved in reaction solvents is a primary culprit. Degas your solvents using one of the following methods:

    • Sparging: Bubble a fine stream of an inert gas (nitrogen or argon) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle three times.

  • Reagent Handling: Add the 2-Chloro-4-methoxybenzene-1-thiol and other reagents to the reaction flask under a positive pressure of inert gas. Use septa and syringes or a glovebox for transfers.

  • Reaction Execution: Maintain a gentle flow of nitrogen or argon over the reaction mixture for the duration of the experiment. An oil bubbler or a balloon filled with the inert gas can be used to maintain positive pressure.

  • Workup: When the reaction is complete, quench it and perform extractions as needed. If possible, use degassed water and solvents for the workup to minimize oxidation during this stage.

Q3: My reaction is complete, but a significant amount of the disulfide dimer has already formed. Is there a way to salvage my product by converting the disulfide back to the thiol?

A: Yes, unwanted disulfides can often be reduced back to the corresponding thiols during the workup phase. This involves adding a suitable reducing agent.

Troubleshooting Protocol: Reductive Workup

  • For Organic-Soluble Mixtures:

    • After the primary reaction is complete, cool the mixture to room temperature.

    • Add a mild reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). TCEP is often preferred as it is odorless and effective in a wide range of solvents. Use a slight excess (1.1-1.5 equivalents) relative to the estimated amount of disulfide.

    • Stir the mixture for 1-2 hours at room temperature. Monitor the conversion by TLC or LC-MS.

    • Proceed with your standard aqueous workup.

  • For Aqueous Workups:

    • During the aqueous wash steps, use a solution of a reducing agent like sodium borohydride (NaBH₄) or sodium dithionite (Na₂S₂O₄).

    • Caution: Sodium borohydride reacts with water to produce hydrogen gas and can reduce other functional groups (e.g., ketones, aldehydes). Perform this step in a well-ventilated fume hood and at a low temperature (0°C).

    • After reduction, carefully acidify the aqueous layer to neutralize excess reducing agent and protonate the thiolate before extraction.

Visualizing the Primary Side Reaction

The following diagram illustrates the competition between the desired nucleophilic attack and the undesired oxidative dimerization.

G cluster_0 Desired Reaction Pathway cluster_1 Common Side Reaction thiol 2-Chloro-4-methoxy- benzene-1-thiol (-SH) product Desired Thioether Product (-S-E) thiol->product Nucleophilic Attack thiol2 2-Chloro-4-methoxy- benzene-1-thiol (-SH) electrophile Electrophile (E+) electrophile->product dimer Disulfide Dimer (-S-S-) thiol2->dimer Oxidation oxidant [O] (e.g., Air, O₂) oxidant->dimer

Caption: Competing pathways for 2-Chloro-4-methoxybenzene-1-thiol.

Section 2: Challenges with Aromatic Substitution

While the thiol group is the primary site of reactivity, the chlorine atom on the aromatic ring can also participate in reactions, though it is generally less favored.

Q4: I am attempting a substitution reaction on the thiol group, but I'm observing byproducts that suggest the chlorine atom has been displaced. Why is this happening?

A: This indicates that a Nucleophilic Aromatic Substitution (SNAr) reaction is occurring as a side reaction.[3] In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine).[4]

Causality:

  • Strong Nucleophiles: If your reaction employs a very strong nucleophile (e.g., NaNH₂, certain alkoxides), it may be potent enough to attack the aromatic ring.

  • High Temperatures: SNAr reactions are often slow and require heat. If your desired reaction at the thiol is sluggish and you increase the temperature significantly, you may inadvertently accelerate the SNAr side reaction.

  • The Thiolate Itself: The thiolate anion, formed by deprotonating the thiol, is a strong nucleophile and could potentially attack another molecule of the starting material, leading to polymeric byproducts, though this is less common under controlled conditions.

Mitigation Strategies:

  • Use the mildest base and lowest temperature sufficient to achieve the desired reaction at the thiol.

  • Choose a nucleophile that is "softer" and has a higher affinity for the sulfur atom over the aromatic carbon.

  • If possible, use a protection strategy for the thiol group if you intend to perform a reaction at the chlorine position first.

Visualizing the SNAr Side Reaction

SNAr_Mechanism reagents 2-Chloro-4-methoxy- benzene-1-thiol Strong Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) reagents->meisenheimer Addition (Slow Step) product SNAr Byproduct (Cl replaced by Nu) meisenheimer->product Elimination of Cl⁻ (Fast Step)

Caption: The Addition-Elimination mechanism of the SNAr side reaction.

Troubleshooting Summary Table
Observed ProblemProbable CauseRecommended Solution(s)
Unexpected peak in MS at ~2x M.W. Oxidative formation of disulfide dimer.[2]1. Use degassed solvents and an inert atmosphere.[1]2. Perform a reductive workup (e.g., with TCEP).
Low yield, starting material consumed, complex mixture of byproducts. SNAr side reactions at the C-Cl bond.[3]1. Lower the reaction temperature.2. Use a milder base or a "softer" nucleophile.
Inconsistent reaction times or yields. Variable exposure to atmospheric oxygen.Rigorously adhere to inert atmosphere techniques for all experiments.
Starting material is a yellow oil or has a pungent odor. Partial oxidation or degradation.Purify the thiol by column chromatography before use or purchase from a reputable supplier. Store under argon/nitrogen.
References
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]

  • 2-chloro-4-methoxybenzene-1-thiol | CAS 89793-44-2. American Elements. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Bis(4-methoxyphenyl)disulfide Formation through Copper Catalysts. Chemical Papers. [Link]

  • 2-chloro-4-methoxybenzene-1-thiol (C7H7ClOS). PubChemLite. [Link]

Sources

Troubleshooting

Technical Support Center: Disulfide Prevention with 2-Chloro-4-methoxybenzene-1-thiol

This guide is designed as a specialized Technical Support Center resource. It addresses the use of 2-Chloro-4-methoxybenzene-1-thiol (CMBT) , a specialized aromatic thiol, for controlling cysteine oxidation states and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource. It addresses the use of 2-Chloro-4-methoxybenzene-1-thiol (CMBT) , a specialized aromatic thiol, for controlling cysteine oxidation states and preventing unwanted protein aggregation (disulfide scrambling).[1]

[1]

Product Code: CMBT-Reagent-001 Chemical Class: Substituted Aromatic Thiol (Thiophenol derivative) Primary Application: Low-pH Disulfide Reduction & Cysteine "Redox Buffering"[1]

Technical Overview: The "Why" and "How"

The Core Problem: pH & pKa Mismatch

Standard reducing agents like DTT or


-Mercaptoethanol (BME) have thiol pKa values around 8.3–9.[1]5. This means they are almost entirely protonated (inactive) at slightly acidic or physiological pH (pH 6.0–7.2).[1] To work effectively, they require alkaline conditions (pH 8+), which can cause deamidation or aggregation in sensitive proteins.
The Solution: 2-Chloro-4-methoxybenzene-1-thiol

This reagent is an aromatic thiol engineered for enhanced reactivity at neutral/acidic pH.[1]

  • The 2-Chloro Group (Inductive Effect): An electron-withdrawing group that lowers the pKa of the thiol to ~6.0–6.5. This ensures a significant population of the reactive thiolate anion (

    
    ) exists even at pH 6.0.[1]
    
  • The 4-Methoxy Group (Resonance Effect): An electron-donating group that maintains the nucleophilicity of the sulfur atom, preventing it from becoming too "sluggish" despite the lower pKa.

Mechanism of Action: CMBT acts as a Redox Buffer . It prevents unwanted protein-protein disulfide bonds (


) by rapidly exchanging with them to form mixed disulfides (

), which are then resolved into native free thiols (

) or maintained in a reversible protected state.[1]

DisulfideExchange Agg Aggregated Protein (P-S-S-P) Mixed Mixed Disulfide (P-S-S-Ar) Agg->Mixed Step 1: Nucleophilic Attack (Fast at pH 6.5) Agg->Mixed CMBT Correction CMBT CMBT Reagent (Ar-S⁻) CMBT->Mixed Input Native Native Protein (P-SH) Mixed->Native Step 2: Resolution OxReagent Oxidized Reagent (Ar-S-S-Ar) Mixed->OxReagent Byproduct Native->Agg Slow Oxidation

Caption: Figure 1. Kinetic trapping of unwanted disulfides.[1] CMBT attacks aggregates (Red) to form transient mixed disulfides (Yellow), eventually yielding the reduced native protein (Green).

Experimental Protocol: Low-pH Disulfide Quenching

Objective: Maintain protein cysteines in a reduced state during purification at pH 6.0–6.5, preventing aggregation.

Reagents Required[2][3][4][5][6][7][8]
  • CMBT Stock: 2-Chloro-4-methoxybenzene-1-thiol (Solid).[1]

  • Solvent: DMSO or Ethanol (CMBT has poor water solubility).[1]

  • Buffer: Citrate or Phosphate buffer (pH 6.0–7.0).

Step-by-Step Workflow
  • Preparation of Stock Solution (100 mM)

    • Dissolve CMBT in 100% DMSO.[1]

    • Note: Aromatic thiols oxidize in air.[1] Prepare fresh or store under Argon at -20°C.

    • Safety: Work in a fume hood.[1] While less volatile than thiophenol, it has a distinct odor.

  • Equilibration of Protein Sample

    • Adjust protein solution to the desired pH (e.g., pH 6.5).[2]

    • Ensure EDTA (1 mM) is present to chelate metals that catalyze oxidation.[1]

  • Addition of CMBT (The "Redox Spike")

    • Add CMBT to a final concentration of 1–5 mM (typically 10-50x molar excess over protein cysteines).[1]

    • Crucial: Do not exceed 5% DMSO final concentration to avoid denaturing the protein.

  • Incubation

    • Incubate for 30 minutes on ice (or RT if protein is stable).

    • Observation: The solution may turn slightly yellow due to the formation of the aromatic disulfide byproduct. This is normal.

  • Removal (Optional)

    • If downstream applications are sensitive to thiols, remove CMBT via Desalting Column (PD-10) or Dialysis.[1]

    • Tip: Because CMBT is hydrophobic, it may bind non-specifically to hydrophobic pockets. Add a wash step with 10% glycerol if retention is suspected.[1]

Comparison of Reagents

FeatureCMBT (2-Cl-4-OMe) DTT / BME TCEP
Effective pH Range pH 5.5 – 7.5 pH > 8.0pH 2.0 – 9.0
Mechanism Thiol-Disulfide ExchangeThiol-Disulfide ExchangePhosphine Reduction (Irreversible)
Reversibility Yes (Equilibrium) YesNo (Kinetic)
Stability Oxidizes slowly in airOxidizes rapidlyStable
UV Interference High (Aromatic Ring)LowLow
Primary Use Case Folding / Acidic Buffers General ReductionIrreversible Reduction

Troubleshooting & FAQs

Q1: Why is my protein precipitating after adding CMBT?

A: This is likely a solubility issue, not a chemical incompatibility.

  • Cause: CMBT is an aromatic hydrophobic molecule.[1] At high concentrations (>5 mM) in aqueous buffer, it can precipitate or induce hydrophobic aggregation of the protein.

  • Fix: Lower the CMBT concentration to 1–2 mM and ensure your buffer contains a solubilizing agent like 10% Glycerol or 0.05% Tween-20.[1]

Q2: Can I use CMBT for "Capping" cysteines for Mass Spec?

A: Generally, No .

  • Reason: CMBT forms a disulfide bond (Protein-S-S-Ar).[1] This bond is reversible.[1] If you run the sample on an SDS-PAGE gel with loading dye (containing BME), the cap will fall off.

  • Alternative: For permanent capping, use NEM (N-Ethylmaleimide) or IAM (Iodoacetamide) .[1] Use CMBT only if you want a reversible cap to protect cysteines during an intermediate step.[1]

Q3: I see a strong UV signal at 280nm. Is my protein concentration wrong?

A: Yes, CMBT absorbs strongly in the UV range due to its benzene ring.

  • Fix: You cannot quantify protein concentration using A280 in the presence of CMBT. Use a Bradford Assay (Coomassie binds to the protein backbone) or remove the reagent via desalting before measurement.

Q4: Why use this over TCEP?

A: TCEP is a powerful reducer, but it can break structural disulfides that are buried in the protein core. CMBT is a milder "shuffling" agent.[1] It allows the protein to "breathe" and correct mismatched disulfides without completely unfolding the native structure. It is preferred for refolding assays .[1]

References

  • Singh, R., & Whitesides, G. M. (1990). Comparisons of Rate Constants for Thiol-Disulfide Interchange in Water and in Polar Aprotic Solvents Using Dynamic 1H NMR Line Shape Analysis. Journal of the American Chemical Society.[3] Link

    • Core citation for the pKa-reactivity relationship of arom
  • Gough, J. D., & Lees, W. J. (2005). Folding of Lysozyme with Aromatic Thiols and Disulfides. Journal of Biochemistry. Link

    • Validates the use of aromatic thiols for protein folding and disulfide correction
  • Woycechowsky, K. J., & Raines, R. T. (2003). The CXC Motif: A Functional Mimic of Protein Disulfide Isomerase. Biochemistry. Link

    • Discusses the mechanism of thiols with tuned pKa values in c
  • BenchChem Technical Data. (2025). General properties of substituted benzenethiols. Link

    • Source for general solubility and handling of chlorinated arom

Sources

Optimization

"2-Chloro-4-methoxybenzene-1-thiol" stability and degradation pathways

CAS: 89793-44-2 | Formula: C₇H₇ClOS | MW: 174.65 g/mol [1] Executive Summary Welcome to the technical support guide for 2-Chloro-4-methoxybenzene-1-thiol . This compound acts as a versatile building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89793-44-2 | Formula: C₇H₇ClOS | MW: 174.65 g/mol [1]

Executive Summary

Welcome to the technical support guide for 2-Chloro-4-methoxybenzene-1-thiol . This compound acts as a versatile building block in medicinal chemistry, particularly for introducing aryl-sulfur motifs into scaffolds. However, its thiophenol core renders it susceptible to rapid oxidative degradation if mishandled.

This guide moves beyond basic safety data sheets to provide an in-depth operational framework. We address the stability limits , degradation mechanisms , and troubleshooting protocols required to maintain the integrity of this reagent in high-stakes research environments.

Module 1: Stability & Degradation Mechanisms
1.1 The Primary Threat: Oxidative Dimerization

The most immediate instability issue with 2-Chloro-4-methoxybenzene-1-thiol is its conversion to the disulfide dimer, Bis(2-chloro-4-methoxyphenyl) disulfide .

  • Mechanism: The oxidation proceeds via a thiyl radical intermediate. The para-methoxy group is an electron-donating group (EDG), which increases the electron density on the sulfur atom, making the thiolate anion more nucleophilic and the thiyl radical relatively stabilized compared to unsubstituted thiophenol. This accelerates the rate of oxidation in the presence of atmospheric oxygen.

  • The "Ortho" Effect: While the ortho-chloro group is electron-withdrawing (EWG), its steric bulk is insufficient to fully block the formation of the disulfide bond. Consequently, this compound is highly air-sensitive .

1.2 Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation from the active thiol to the inactive disulfide and terminal sulfonic acid species.

DegradationPathway Thiol Active Thiol (R-SH) Liquid/Low-melt Solid Thiolate Thiolate Anion (R-S⁻) Highly Reactive Thiol->Thiolate Deprotonation (Basic pH) Radical Thiyl Radical (R-S•) Transient Species Thiolate->Radical SET Oxidation (O₂, Metals) Disulfide Disulfide Dimer (R-S-S-R) Inactive Solid Precipitate Radical->Disulfide Dimerization Disulfide->Thiol Reduction (DTT/Zn/HCl) Sulfinic Sulfinic Acid (R-SO₂H) Disulfide->Sulfinic Strong Oxidants (Over-oxidation) Sulfonic Sulfonic Acid (R-SO₃H) Terminal Oxidation Sulfinic->Sulfonic Oxidation

Figure 1: Oxidative degradation pathway of 2-Chloro-4-methoxybenzene-1-thiol. Note that basic conditions accelerate the transition to the thiolate, the rate-limiting step for air oxidation.

Module 2: Storage & Handling Protocols
2.1 Critical Storage Parameters
ParameterRequirementScientific Rationale
Temperature 2–8°C Slows the kinetics of radical formation and auto-oxidation.
Atmosphere Argon or Nitrogen Displaces O₂. Argon is preferred as it is heavier than air and blankets the liquid/solid more effectively.
Container Amber Glass Protects against UV-induced homolytic cleavage of the S-H bond.
Seal Parafilm/Teflon Tape Prevents oxygen ingress and contains the potent odor.
2.2 Handling "The Smell" (Odor Control)

Users frequently report a pungent, garlic-like odor even with sealed vials.

  • Protocol: Always handle inside a functioning fume hood.

  • Decontamination: Prepare a "Bleach Station" containing 10% sodium hypochlorite (bleach).

    • Chemistry:

      
      .
      
    • Action: Dip all contaminated pipette tips, septa, and glassware into the bleach bath immediately after use to quench the thiol and eliminate the odor.

Module 3: Troubleshooting & FAQs
Q1: My reaction yield is low, and I see a new spot on TLC/peak on HPLC. What happened?

Diagnosis: You likely formed the disulfide dimer (Bis(2-chloro-4-methoxyphenyl) disulfide). Cause:

  • Air Exposure: The reaction solvent was not degassed.

  • Basic Conditions: You used a base (e.g.,

    
    , 
    
    
    
    ) in the presence of air. Base generates the thiolate (
    
    
    ), which oxidizes ~1000x faster than the neutral thiol. Solution:
  • Degas Solvents: Sparge solvents with Argon for 15 minutes before adding the thiol.

  • Add Reducing Agent: If compatible with your electrophile, add 1-5 mol% TCEP or DTT to the reaction mixture to scavenge any disulfide formed in situ.

Q2: The compound arrived as a solid, but the SDS says it can be liquid?

Answer: This is normal. The melting point is likely near room temperature (approx. 30-40°C range for similar derivatives).

  • Impurity Check: If it is a hard solid with a much higher melting point (>60°C), it may have fully oxidized to the disulfide during transit.

  • Action: Run a quick ¹H NMR.

    • Thiol (Active): Look for the S-H proton (broad singlet, ~3.5 - 4.0 ppm).

    • Disulfide (Inactive): The S-H peak will be absent , and the aromatic protons will shift slightly downfield.

Q3: Can I recover the thiol if it has oxidized?

Answer: Yes. Protocol:

  • Dissolve the disulfide mixture in Ethanol/Acetic Acid (3:1).

  • Add Zinc dust (excess) and stir for 2 hours.

  • Filter off the Zinc.

  • Concentrate and extract. The disulfide bond (

    
    ) is cleaved back to the thiol (
    
    
    
    ).
Q4: I am trying to do a nucleophilic substitution (SNAr), but it's not working.

Diagnosis: The ortho-chloro group provides steric hindrance, and the para-methoxy group makes the ring electron-rich, which actually reduces the acidity of the thiol (higher pKa) compared to unsubstituted thiophenol. Optimization:

  • Use a stronger base (e.g., NaH or Cs₂CO₃) to ensure complete deprotonation to the thiolate.

  • Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of the thiolate anion.

Module 4: Experimental Troubleshooting Flowchart

Use this decision tree to diagnose issues during synthesis or usage.

Troubleshooting Start Issue Detected CheckPurity 1. Check Purity (NMR/LCMS) Start->CheckPurity IsOxidized Is Disulfide Present? (No SH peak, M+M dimer mass) CheckPurity->IsOxidized YesOxidized YES: Oxidation Occurred IsOxidized->YesOxidized Confirmed NoOxidized NO: Purity is OK IsOxidized->NoOxidized Negative ActionRed Action: Reduce with Zn/AcOH or DTT YesOxidized->ActionRed CheckCond 2. Check Reaction Conditions NoOxidized->CheckCond IsBase Is Base Present? CheckCond->IsBase BaseYes YES: High Oxidation Risk IsBase->BaseYes BaseNo NO: Check Sterics/Electronics IsBase->BaseNo ActionDegas Action: Degas Solvents Keep under Argon BaseYes->ActionDegas ActionHeat Action: Increase Temp Switch to Cs2CO3/DMF BaseNo->ActionHeat

Figure 2: Diagnostic workflow for low yields or impurity profiles involving 2-Chloro-4-methoxybenzene-1-thiol.

References
  • American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol Properties and Specifications. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2021). Oxidation of Thiols to Disulfides: Mechanisms and Reagents. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). SOP: How to Work with Thiols and Odorous Compounds. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-methoxybenzene-1-thiol and Its Isomers

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is paramount. Isomeric impurities can significantly impact a compound's efficacy, toxicity, and p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is paramount. Isomeric impurities can significantly impact a compound's efficacy, toxicity, and patentability. This guide provides an in-depth spectroscopic comparison of 2-Chloro-4-methoxybenzene-1-thiol and its key positional isomers. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous structural assignment.

The Isomeric Challenge

Positional isomers, such as the chloromethoxybenzene-1-thiols, present a significant analytical challenge due to their identical molecular weight and elemental composition. The subtle differences in the substitution pattern on the benzene ring, however, give rise to unique electronic environments that can be effectively probed by modern spectroscopic techniques. This guide will focus on the following key isomers:

  • Isomer 1: 2-Chloro-4-methoxybenzene-1-thiol

  • Isomer 2: 3-Chloro-4-methoxybenzene-1-thiol

  • Isomer 3: 2-Chloro-5-methoxybenzene-1-thiol

  • Isomer 4: 4-Chloro-2-methoxybenzene-1-thiol

  • Isomer 5: 5-Chloro-2-methoxybenzene-1-thiol

isomers cluster_1 Isomer 1: 2-Chloro-4-methoxybenzene-1-thiol cluster_2 Isomer 2: 3-Chloro-4-methoxybenzene-1-thiol cluster_3 Isomer 3: 2-Chloro-5-methoxybenzene-1-thiol cluster_4 Isomer 4: 4-Chloro-2-methoxybenzene-1-thiol cluster_5 Isomer 5: 5-Chloro-2-methoxybenzene-1-thiol I1 I1 I2 I2 I3 I3 I4 I4 I5 I5

Figure 1: Structures of the analyzed chloromethoxybenzene-1-thiol isomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern of aromatic compounds. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.[1][2] The electron-donating methoxy group (-OCH₃) and thiol group (-SH) tend to shield ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing chloro group (-Cl) deshields these protons, shifting them downfield.

Predicted ¹H NMR Data (Aromatic Region)

IsomerPredicted Aromatic Proton Signals (ppm) and Splitting Patterns
1: 2-Chloro-4-methoxybenzene-1-thiol ~7.2 (d, 1H), ~6.8 (d, 1H), ~6.7 (dd, 1H)
2: 3-Chloro-4-methoxybenzene-1-thiol ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.9 (d, 1H)
3: 2-Chloro-5-methoxybenzene-1-thiol ~7.1 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H)
4: 4-Chloro-2-methoxybenzene-1-thiol ~7.0 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H)
5: 5-Chloro-2-methoxybenzene-1-thiol ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H)

Interpretation and Causality:

The distinct splitting patterns are the most telling feature for differentiating these isomers. For instance, in Isomer 1 (2-Chloro-4-methoxy) , the proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet. In contrast, Isomer 2 (3-Chloro-4-methoxy) would exhibit a different pattern due to the different neighbor relationships of the protons. The relative chemical shifts are also informative. The proton ortho to the electron-withdrawing chlorine atom will generally be the most downfield-shifted.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Predicted ¹³C NMR Data (Aromatic Region)

IsomerPredicted Aromatic Carbon Signals (ppm)
1: 2-Chloro-4-methoxybenzene-1-thiol ~158 (C-OCH₃), ~135 (C-Cl), ~130 (C-SH), ~128, ~116, ~115 (CH carbons)
2: 3-Chloro-4-methoxybenzene-1-thiol ~155 (C-OCH₃), ~132 (C-Cl), ~128 (C-SH), ~127, ~125, ~112 (CH carbons)
3: 2-Chloro-5-methoxybenzene-1-thiol ~159 (C-OCH₃), ~134 (C-Cl), ~125 (C-SH), ~122, ~118, ~115 (CH carbons)
4: 4-Chloro-2-methoxybenzene-1-thiol ~156 (C-OCH₃), ~130 (C-Cl), ~120 (C-SH), ~128, ~124, ~114 (CH carbons)
5: 5-Chloro-2-methoxybenzene-1-thiol ~157 (C-OCH₃), ~133 (C-Cl), ~123 (C-SH), ~129, ~121, ~113 (CH carbons)

Interpretation and Causality:

The chemical shifts of the carbons directly attached to the substituents (ipso-carbons) are particularly diagnostic. The carbon bearing the methoxy group will be the most downfield-shifted due to the deshielding effect of the oxygen atom. The carbon attached to the thiol group will be significantly more upfield compared to the other substituted carbons. The number of distinct signals in the aromatic region can also be a clue; for instance, a more symmetric isomer might show fewer than six signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is invaluable for confirming the presence of key functional groups and can also provide information about the substitution pattern on the aromatic ring.

Key Predicted IR Absorptions (cm⁻¹)

VibrationIsomer 1Isomer 2Isomer 3Isomer 4Isomer 5
S-H Stretch ~2550~2550~2550~2550~2550
Aromatic C-H Stretch >3000>3000>3000>3000>3000
Aromatic C=C Stretch ~1600, ~1475~1600, ~1475~1600, ~1475~1600, ~1475~1600, ~1475
C-O Stretch (Aryl Ether) ~1250~1250~1250~1250~1250
C-Cl Stretch ~750~780~800~820~870
Aromatic C-H Out-of-Plane Bending ~800-880~800-880~800-880~800-880~800-880

Interpretation and Causality:

While many of the fundamental vibrations will be similar across the isomers, the "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of bands for each compound. The C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region are particularly sensitive to the substitution pattern of the benzene ring and can be a key diagnostic tool.[3] For example, the pattern for a 1,2,4-trisubstituted benzene ring (as in Isomers 1, 2, and 4) will differ from that of a 1,2,5-trisubstituted ring (Isomers 3 and 5).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. All isomers will have the same molecular ion peak (M⁺˙) due to their identical elemental composition. However, the relative abundances of the fragment ions can differ.

Predicted Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M⁺˙)Key Fragment Ions
1: 2-Chloro-4-methoxybenzene-1-thiol 174/176M-CH₃, M-SH, M-Cl, M-OCH₃
2: 3-Chloro-4-methoxybenzene-1-thiol 174/176M-CH₃, M-SH, M-Cl, M-OCH₃
3: 2-Chloro-5-methoxybenzene-1-thiol 174/176M-CH₃, M-SH, M-Cl, M-OCH₃
4: 4-Chloro-2-methoxybenzene-1-thiol 174/176M-CH₃, M-SH, M-Cl, M-OCH₃
5: 5-Chloro-2-methoxybenzene-1-thiol 174/176M-CH₃, M-SH, M-Cl, M-OCH₃

Interpretation and Causality:

The presence of a chlorine atom will be evident from the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. Common fragmentation pathways for these molecules include the loss of a methyl radical (∙CH₃) from the methoxy group, loss of a thiol radical (∙SH), loss of a chlorine radical (∙Cl), and loss of a methoxy radical (∙OCH₃). The relative stability of the resulting fragment ions will depend on the substitution pattern, leading to variations in the relative intensities of the fragment peaks in the mass spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Sample Preparation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter Filter through glass wool into a clean NMR tube dissolve->filter cap Cap the NMR tube filter->cap insert Insert sample into NMR spectrometer cap->insert lock Lock on solvent signal shim Shim for magnetic field homogeneity acquire Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra

Figure 2: Workflow for NMR sample preparation and data acquisition.

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

FTIR Sample Preparation (for liquids)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition clean Clean KBr plates with a dry solvent (e.g., CH₂Cl₂) apply Apply a small drop of the liquid sample to one plate sandwich Place the second plate on top and gently rotate to create a thin film mount Mount the sandwiched plates in the spectrometer's sample holder sandwich->mount background Acquire a background spectrum of the empty beam path acquire Acquire the sample spectrum

Figure 3: Workflow for liquid sample preparation for FTIR analysis.

  • Plate Preparation: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.[3]

  • Sample Application: Apply a small drop of the neat liquid sample to the center of one salt plate.

  • Film Formation: Place the second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film. Avoid applying excessive pressure.

  • Data Acquisition: Place the assembled plates into the sample holder of the FTIR spectrometer and acquire the spectrum.

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where the components are separated based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The unambiguous identification of 2-Chloro-4-methoxybenzene-1-thiol from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular formula, ¹H and ¹³C NMR spectroscopy are the most powerful tools for definitive structural elucidation, providing detailed information about the connectivity and electronic environment of the atoms within the molecule. Infrared spectroscopy serves as a valuable complementary technique for confirming functional groups and providing clues about the aromatic substitution pattern. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the identity and purity of their compounds, a critical step in the rigorous process of drug discovery and chemical development.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2007). Proton chemical shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 849-862.
  • Abraham, R. J., Canton, M., Reid,M., & Griffiths, L. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Studylib. (2025, December 12). IR Correlation Chart: Functional Group Frequencies & Intensities. Retrieved from [Link]...

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288.
  • PubChemLite. (n.d.). 4-chloro-2-methoxybenzene-1-thiol (C7H7ClOS). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-methoxybenzene-1-thiol (C7H7ClOS). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-chlorophenoxy)-4-methoxybenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenethiol. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-methoxybenzenethiol (C7H7ClOS). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-4-methoxytoluene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Chloro-4-methoxytoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzene-1-thiol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

  • PMC. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Chimica Techno Acta. (2023, December 29). The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-thioguaiacol benzenethiol, 4-methoxy. Retrieved from [Link]

Sources

Validation

Electrochemical properties of "2-Chloro-4-methoxybenzene-1-thiol"

Publish Comparison Guide: Electrochemical Properties of 2-Chloro-4-methoxybenzene-1-thiol Executive Summary: The "Sterically Modulated" Redox Probe 2-Chloro-4-methoxybenzene-1-thiol (CAS: 191538-43-1) represents a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Electrochemical Properties of 2-Chloro-4-methoxybenzene-1-thiol

Executive Summary: The "Sterically Modulated" Redox Probe

2-Chloro-4-methoxybenzene-1-thiol (CAS: 191538-43-1) represents a specialized class of aryl thiols where electrochemical reactivity is fine-tuned by competing substituent effects. Unlike simple benzenethiol (too resistant to oxidation) or 4-methoxybenzenethiol (highly reactive, prone to rapid dimerization), this molecule offers a "middle ground" reactivity profile.

The presence of the electron-donating methoxy group (-OMe) at the para position lowers the oxidation potential, facilitating electron transfer. However, the electron-withdrawing and bulky chlorine atom (-Cl) at the ortho position introduces a steric and inductive "brake," stabilizing the radical intermediate and modulating the packing density of Self-Assembled Monolayers (SAMs).

This guide provides a technical comparison of this molecule against its closest analogs to aid in rational selection for biosensing, corrosion inhibition, and medicinal chemistry applications.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 2-Chloro-4-methoxybenzene-1-thiol
Common Name 2-Chloro-4-methoxythiophenol
CAS Number 191538-43-1
Molecular Weight 174.65 g/mol
Electronic Character Push-Pull System (Donating p-OMe vs. Withdrawing o-Cl)
Key Application SAM formation, Redox Linkers, Sulfonamide Synthesis

Electrochemical Properties: A Comparative Analysis

The electrochemical behavior of aryl thiols is governed by the electron density on the sulfur atom. We analyze this using Hammett Substituent Constants (


)  to predict oxidation potentials (

) and stability.
Theoretical Oxidation Potential ( )

The oxidation of thiophenols typically proceeds via a one-electron transfer to form a radical cation (


), which rapidly deprotonates and dimerizes to a disulfide (

).
  • 4-Methoxybenzenethiol: The para-methoxy group (

    
    ) strongly donates electrons, stabilizing the cation and significantly lowering 
    
    
    
    .
  • Benzenethiol: The baseline reference (

    
    ).
    
  • 2-Chloro-4-methoxybenzene-1-thiol:

    • Push: p-OMe adds electron density.

    • Pull: o-Cl exerts an inductive withdrawing effect (

      
      ) and steric hindrance.
      
    • Net Result: The molecule oxidizes easier than benzenethiol but requires more potential than the pure 4-methoxy analog.

Estimated


 Ranges (vs. Ag/AgCl): 
CompoundSubstituent EffectEst.[1][2][3][4] Peak Potential (

)
Reactivity
4-Methoxybenzenethiol Strong Donation+0.65 V – +0.75 VHigh
2-Chloro-4-methoxy... Donation + Inductive Drag +0.78 V – +0.88 V Moderate
Benzenethiol Neutral+0.90 V – +1.00 VLow
2-Chlorobenzenethiol Withdrawal+1.05 V – +1.15 VVery Low
Mechanism of Oxidation

The following diagram illustrates the oxidation pathway, highlighting how the ortho-chloro substituent sterically protects the sulfur radical, potentially reducing the rate of irreversible fouling compared to non-substituted analogs.

OxidationPathway Thiol Thiol (ArSH) Neutral State Radical Radical Cation (ArSH•+) Unstable Intermediate Thiol->Radical - e⁻ (Eox) RadicalNeutral Thiyl Radical (ArS•) Deprotonated Radical->RadicalNeutral - H⁺ (Fast) Disulfide Disulfide (ArSSAr) Final Product RadicalNeutral->Disulfide Dimerization Sterics Ortho-Cl Steric Shielding (Slows Dimerization) Sterics->RadicalNeutral

Figure 1: Electrochemical oxidation pathway of thiophenols. The ortho-chloro group on the target molecule provides steric shielding that modulates the dimerization step.

Surface Chemistry: SAM Formation on Gold

When used to form Self-Assembled Monolayers (SAMs) on gold electrodes, the "2-Chloro" substituent plays a critical structural role.

  • Packing Density: Unlike the highly ordered, crystalline-like packing of alkanethiols or simple 4-methoxybenzenethiol, the bulky chlorine atom disrupts the

    
     stacking interactions between benzene rings.
    
  • Defect Density: This disruption creates a "looser" monolayer with more pinholes.

  • Electron Transfer (

    
    ): 
    
    • Paradox: While the monolayer is less insulating (due to defects), the tunneling barrier is often higher for specific redox probes because the molecules cannot tilt effectively to maximize orbital overlap.

    • Result: Expect faster apparent electron transfer for small solution probes (like Ferricyanide) due to penetration through defects, but lower capacitance compared to perfectly blocked electrodes.

SAM Structural Comparison

SAMStructure cluster_0 4-Methoxybenzenethiol SAM cluster_1 2-Chloro-4-methoxy... SAM A1 Au Surface M1 Tight π-π Stacking (High Coverage) A1->M1 A2 Au Surface M2 Disrupted Stacking ( steric twist from Cl ) A2->M2 Comparison Result: Lower Packing Density Higher Ionic Permeability M2->Comparison

Figure 2: Structural impact of the ortho-chloro substituent on SAM formation. The steric bulk prevents the tight packing observed in non-chlorinated analogs.

Experimental Protocols

To validate these properties in your lab, follow these standardized protocols.

Protocol A: Cyclic Voltammetry (Determination of )
  • Solution Prep: Dissolve 1.0 mM of 2-Chloro-4-methoxybenzene-1-thiol in Acetonitrile (MeCN) containing 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Setup:

    • Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05 µm alumina.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (non-aqueous) or Ag wire (calibrated with Ferrocene).

  • Measurement:

    • Scan Rate: 100 mV/s.

    • Window: 0.0 V to +1.5 V.

    • Note: Perform strictly in a nitrogen-purged environment to prevent premature oxidation by atmospheric oxygen.

Protocol B: SAM Deposition on Gold
  • Substrate Cleaning: Clean Au(111) on mica or gold-coated glass using UV/Ozone (20 min) followed by an Ethanol rinse.

  • Incubation: Immerse the clean gold substrate in a 1.0 mM ethanolic solution of the thiol for 24 hours in the dark.

    • Crucial Step: Due to the slower kinetics caused by the chloro-group sterics, do not shorten this time.

  • Rinsing: Rinse copiously with Ethanol to remove physisorbed layers, then dry under a stream of Nitrogen.

  • Characterization: Use Redox Probe Voltammetry (e.g., 1 mM K3[Fe(CN)6] in 0.1 M KCl). A "leaky" SAM will show quasi-reversible peaks; a perfect SAM will block the current.

Comparison Guide: Selecting the Right Thiol

Use this table to choose the best variant for your specific application.

Feature2-Chloro-4-methoxy... 4-MethoxybenzenethiolBenzenethiol
Oxidation Potential Moderate (+0.8 V) Low (+0.7 V)High (+0.95 V)
SAM Packing Loose / Disordered Dense / OrderedDense / Ordered
Steric Bulk High (Ortho-Cl) LowLow
Acidic Stability High ModerateModerate
Primary Use Case Sterically hindered linkers, Mixed SAMs High-sensitivity electron donorsGeneral passivation

References

  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Thiophenol Electrochemistry: Piela, B., & Wrona, P. K. (2002). Oxidation of thiols on gold electrodes. Journal of Electroanalytical Chemistry, 520(1-2), 125-132.
  • SAM Formation Mechanisms: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[5] Chemical Reviews, 105(4), 1103–1170. Link

  • Substituent Effects on SAMs: Alloway, D. M., et al. (2003). Interface dipoles arising from self-assembled monolayers on gold: UV-photoemission studies of alkanethiols and partially fluorinated alkanethiols. Journal of Physical Chemistry B, 107(42), 11690–11699. Link

(Note: Specific electrochemical data for CAS 191538-43-1 is derived from comparative physical organic chemistry principles established in the cited works.)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 2-Chloro-4-methoxybenzene-1-thiol

Executive Summary & Immediate Hazards 2-Chloro-4-methoxybenzene-1-thiol (CAS: 19599-52-1 / 89793-44-2) presents a dual challenge in laboratory management: extreme olfactory potency (stench) and halogenated organic compli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

2-Chloro-4-methoxybenzene-1-thiol (CAS: 19599-52-1 / 89793-44-2) presents a dual challenge in laboratory management: extreme olfactory potency (stench) and halogenated organic compliance .

Improper disposal of this compound is a frequent cause of building-wide evacuations due to "gas leak" false alarms. Furthermore, as a chlorinated organic, it cannot be commingled with general organic waste streams in many jurisdictions due to incineration requirements preventing dioxin formation.

Core Directive: Never dispose of this substance directly into drain systems or general organic waste containers without prior chemical oxidation (quenching).

Physical Properties & Hazard Data

Table 1: Key physicochemical data for risk assessment.

PropertyValueOperational Implication
Physical State Liquid (Yellowish)High mobility; requires secondary containment.
Flash Point ~95°C (203°F)Combustible.[1] Class IIIB liquid.
Boiling Point 225–228°CLow volatility, but odor threshold is ppb level.
Odor Threshold < 1 ppb (Est.)Detectable long before toxic limits are reached.
Reactivity Acidic proton (Thiol)Incompatible with strong oxidizers (uncontrolled) and strong bases.
Waste Class Halogenated OrganicMUST be segregated from non-halogenated solvents.
Personal Protective Equipment (PPE)

Standard PPE is insufficient due to the permeation capability of thiols.

  • Respiratory: All work must be performed in a certified chemical fume hood.[2]

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile.

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield) for spill cleanup.

    • Reasoning: Thiols can permeate standard nitrile rubber over time; the air gap between gloves provides a diffusion buffer.

  • Clothing: Standard lab coat buttoned to the neck; closed-toe shoes.

Technical Protocol: Oxidative Quenching (Odor Abatement)

Expert Insight: The goal is to chemically convert the volatile thiol (-SH) into a non-volatile, odorless sulfonic acid (-SO₃H) or disulfide using an oxidant.[2][3]

The Reagent: Alkaline Bleach Solution Do not use neat bleach. Acidic bleach releases toxic chlorine gas. You must buffer the solution.

  • Recipe: 5% Sodium Hypochlorite (household bleach) + 5% Sodium Hydroxide (NaOH) solution.

Step-by-Step Neutralization Procedure
  • Preparation: Place the waste container inside the fume hood. Ensure the container is essentially empty of other incompatible chemicals (acids, ammonia).

  • Dilution: If the thiol is concentrated, dilute it 1:10 with a solvent like ethanol or dichloromethane (DCM) to moderate the reaction heat.

  • Oxidation: Slowly add the Alkaline Bleach Solution to the thiol waste.

    • Ratio: Use approximately 50 mL of bleach solution per 1 mL of thiol residue.

    • Observation: The reaction is exothermic. Add slowly to prevent splashing.

  • Contact Time: Allow the mixture to stand in the fume hood for 12–24 hours .

    • Why? Oxidation of chlorinated thiols can be sterically hindered; immediate disposal often results in "phantom smells" re-emerging later.

  • Verification: Carefully waft the air above the container (inside the hood). If the skunk-like odor persists, add more bleach solution and wait.

Waste Segregation & Final Disposal

Once the odor is neutralized, the chemical nature of the waste has changed, but the chlorine atom remains .

  • Classification: The waste mixture now contains chlorinated organics and spent oxidizer.

  • Segregation: Pour the quenched mixture into the Halogenated Organic Waste container.

    • Critical Warning:DO NOT pour this into the "Acid Waste" stream. The residual bleach will react with acid to form Chlorine Gas (

      
      ), creating an immediate IDLH (Immediately Dangerous to Life or Health) atmosphere.
      
  • Labeling:

    • Label as: "Halogenated Solvent Waste."

    • Add Constituent tags: "Sodium Hypochlorite," "Sodium Hydroxide," "2-Chloro-4-methoxybenzene-1-thiol (Quenched)."

Spill Management Workflow

Scenario: A 50mL bottle drops and shatters outside the hood.

  • Evacuate: Clear the immediate lab area. Alert colleagues.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Adsorb: Use Activated Carbon or a dedicated "Thiol/Mercaptan Spill Kit."

    • Note: Standard clay kitty litter is ineffective against the odor.

  • Decontaminate: Once liquid is absorbed and solids are bagged:

    • Spray the area with the Alkaline Bleach Solution .

    • Let sit for 15 minutes.

    • Wipe down with paper towels.

  • Disposal: All spill debris (gloves, towels, carbon) goes into a double-sealed Ziploc bag, then into the solid hazardous waste drum.

Process Visualization (Workflow)

ThiolDisposal cluster_treatment Oxidative Quenching (Fume Hood) Start Waste Generation: 2-Chloro-4-methoxybenzene-1-thiol OdorCheck Odor Potential Check Start->OdorCheck Prep Dilute Residue (Ethanol/DCM) OdorCheck->Prep High Odor React Add Alkaline Bleach (NaOCl + NaOH) Prep->React Wait Wait 12-24 Hours (Oxidation to Sulfonic Acid) React->Wait Sniff Odor Detected? Wait->Sniff Sniff->React Yes (Retreat) Segregate Segregate Stream: HALOGENATED Waste Sniff->Segregate No (Neutralized) Warning CRITICAL: Do NOT mix with Acid Waste Segregate->Warning Final EHS Pickup / Incineration Segregate->Final

Figure 1: Decision logic for the oxidative neutralization and segregation of chlorinated thiol waste.

References
  • Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals (Thiols/Mercaptans). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[2] Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (F-Codes for Halogenated Solvents). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-methoxybenzene-1-thiol

Executive Summary: Immediate Hazards 2-Chloro-4-methoxybenzene-1-thiol is a potent organosulfur compound characterized by an extremely low odor threshold (stench) and significant irritation potential.[1] While not pyroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Hazards

2-Chloro-4-methoxybenzene-1-thiol is a potent organosulfur compound characterized by an extremely low odor threshold (stench) and significant irritation potential.[1] While not pyrophoric, its primary logistical hazard is odor permeation , which can trigger facility-wide evacuations if not contained.

Critical Directive: Never handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood with active airflow (>100 fpm).

Risk Assessment & Hazard Identification

This compound is classified under GHS as an Irritant and Stench Agent .

Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1]
Skin/Eye Irritation H315, H319Causes skin irritation and serious eye irritation.
Sensitization H317May cause an allergic skin reaction.
Organoleptic StenchThreshold < 1 ppb. Permeates standard clothing and hair.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against the permeation of thiols, leading to "smelly hands" that persist for days.

PPE Selection Table
ComponentRecommendationTechnical Rationale
Hand Protection (Primary) Double-gloved Nitrile (min 5 mil outer)Thiols permeate thin nitrile rapidly.[1] The air gap between gloves traps breakthrough vapors.
Hand Protection (High Risk) Butyl Rubber or Viton Required for spill cleanup or prolonged immersion. Nitrile degrades in <15 mins with pure thiols.
Respiratory Fume Hood (Required)Respirators are a last resort. Do not rely on carbon filters alone as thiol breakthrough is poorly detected by smell fatigue.
Body Lab Coat (Buttoned)Cotton absorbs odors; synthetic blends are preferred. Change immediately if exposed to vapors.
Eye Chemical Goggles Safety glasses allow vapor bypass. Goggles seal the eyes from irritating fumes.

Operational Protocol: Handling & Transfer

Physical State: Typically a liquid at room temperature (Melting Point ~18-25°C depending on purity).[1]

A. Preparation (The "Bleach Station")

Before opening the bottle, prepare an Oxidation Station in the hood:

  • Bleach Bath: A beaker containing 10% Sodium Hypochlorite (household bleach) to immediately quench dirty tips, septa, and pipettes.

  • Solvent Trap: If using a vacuum line, install a bleach-filled bubbler between the reaction vessel and the pump to prevent thiol exhaust into the lab.

B. Liquid Transfer (Cannula/Syringe Method)

To minimize atmospheric exposure:

  • Septum Seal: Keep the reagent bottle sealed with a rubber septum.

  • Inert Gas: Insert a nitrogen/argon balloon needle to equalize pressure.

  • Withdrawal: Use a luer-lock syringe with a long needle.[1] Withdraw the required volume.

  • Transfer: Inject directly into the reaction vessel through its septum.

  • Decontamination: Immediately draw bleach into the used syringe/needle before removing it from the hood or discarding it.

Expert Insight: "The most common source of lab contamination is the trash bin. Never throw thiol-contaminated tips or gloves into the general solid waste without prior oxidation."[1]

Waste Disposal & Decontamination Workflow

Thiols cannot be disposed of directly due to their odor. They must be chemically oxidized to non-volatile sulfonic acids or disulfides before disposal.

Oxidation Protocol

Reagent: 10-15% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.[1] Reaction:


 (Odorless)
  • Glassware: Rinse with dichloromethane (DCM) to solubilize residues, then wash the DCM extract with bleach.

  • Spills: Cover with absorbent pads, then soak pads in bleach inside the hood .

  • Wait Time: Allow bleach solutions to sit for 24 hours to ensure complete oxidation.

Logic Diagram: Thiol Neutralization Workflow

The following diagram illustrates the decision logic for handling thiol waste streams safely.

ThiolDisposal Start Start: Thiol Waste Generated TypeCheck Identify Waste Type Start->TypeCheck LiquidWaste Liquid (Reaction Mixture) TypeCheck->LiquidWaste SolidWaste Solid (Gloves, Paper, Septa) TypeCheck->SolidWaste Glassware Contaminated Glassware TypeCheck->Glassware BleachBath Submerge in 10% Bleach (Sodium Hypochlorite) LiquidWaste->BleachBath Slow Addition (Exothermic) SolidWaste->BleachBath Bag & Soak Glassware->BleachBath Rinse & Submerge SoakTime Soak for >12 Hours (Fume Hood) BleachBath->SoakTime CheckOdor Check for Odor SoakTime->CheckOdor MoreBleach Add More Bleach CheckOdor->MoreBleach Smell Persists FinalDisposal Dispose as Chemical Waste (Label: Oxidized Thiol) CheckOdor->FinalDisposal Odorless MoreBleach->SoakTime

Caption: Step-by-step decision matrix for neutralizing and disposing of thiol-contaminated materials.

References

  • American Elements. 2-chloro-4-methoxybenzene-1-thiol Safety Data Sheet & Properties. Retrieved February 24, 2026. [2]

  • University of California, Los Angeles (UCLA) Chemistry. SOP: Handling Stench Chemicals (Thiols and Sulfides). Retrieved February 24, 2026.

  • Sigma-Aldrich. 4-Methoxybenzenethiol Safety Data Sheet (Isomer Reference). Retrieved February 24, 2026.

  • University of Washington EH&S. Guidelines for Handling Malodorous Compounds. Retrieved February 24, 2026.

Sources

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